(5-(Methoxymethyl)pyridin-3-yl)boronic acid
Description
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Properties
IUPAC Name |
[5-(methoxymethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-12-5-6-2-7(8(10)11)4-9-3-6/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCICXPYHZCXDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598953 | |
| Record name | [5-(Methoxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200204-95-1 | |
| Record name | [5-(Methoxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-(Methoxymethyl)pyridin-3-yl)boronic acid: A Technical Guide for Advanced Chemical Synthesis
(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a key heterocyclic organic building block, integral to the fields of medicinal chemistry and materials science. Its unique structure, featuring a pyridine core functionalized with both a methoxymethyl and a boronic acid group, makes it a versatile reagent for creating complex molecular architectures. This technical guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization. The compound is typically supplied as a stable, solid material.
| Property | Value | Reference(s) |
| CAS Number | 200204-95-1 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₁₀BNO₃ | [1][2][3] |
| Molecular Weight | 166.97 g/mol | [1][3] |
| Physical Form | Solid | |
| Melting Point | Not reported | [3] |
| Boiling Point | Not applicable (decomposes) | [3] |
| Solubility | Soluble in polar organic solvents (e.g., 1,4-dioxane, DMF) and aqueous base. | |
| Storage | 2-8°C, under an inert atmosphere. | |
| Purity | Typically ≥95% | [2] |
| Synonyms | 5-(Methoxymethyl)pyridine-3-boronic acid, [5-(Methoxymethyl)pyridin-3-yl]boronic acid, 5-(Methoxymethyl)-3-pyridinylboronic acid | [1][3] |
Reactivity and Applications in Drug Development
The primary utility of this compound lies in its function as a nucleophilic coupling partner in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed carbon-carbon bond-forming reaction is one of the most powerful and widely used transformations in modern organic synthesis due to its mild conditions and broad functional group tolerance.[4][5][6]
In the context of drug discovery, the pyridine motif is a privileged scaffold, appearing in numerous biologically active molecules and approved pharmaceuticals. The methoxymethyl group can serve to enhance solubility or act as a key binding element with biological targets. By employing this compound in Suzuki-Miyaura coupling, chemists can efficiently introduce this specific substituted pyridine ring into a target molecule, facilitating the synthesis of novel biaryl and hetero-biaryl compounds.[7][8] This approach is central to the construction of libraries of potential drug candidates for screening and lead optimization.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a detailed, representative methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.
Objective: To synthesize a 3-aryl-5-(methoxymethyl)pyridine derivative.
Materials:
| Reagent/Material | Role | Typical Molar Eq. |
| Aryl Bromide (Ar-Br) | Electrophilic Partner | 1.0 |
| This compound | Nucleophilic Partner | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) | Catalyst | 0.01 - 0.05 (1-5 mol%) |
| Phosphine Ligand (e.g., SPhos, PPh₃) | Ligand for Catalyst | 0.02 - 0.10 (2-10 mol%) |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activator for Boronic Acid | 2.0 - 3.0 |
| Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF) | Reaction Medium | - |
| Degassed Water | Co-solvent (optional) | - |
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), the selected base (2.0 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).
-
Inert Atmosphere: Seal the vessel and purge it by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) for three cycles. This is crucial as the palladium catalyst is sensitive to oxygen.[4]
-
Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., 1,4-dioxane) and, if applicable, degassed water via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously for the required duration (typically 2-24 hours).
-
Monitoring: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure biaryl product.[4]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol described above.
Caption: Logical workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the synthesis of complex organic molecules. Its utility is primarily demonstrated through the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation. The protocols and data presented in this guide offer a comprehensive resource for scientists to effectively utilize this compound in their research and development endeavors, particularly in the creation of novel pharmaceutical agents and advanced materials.
References
- 1. echemi.com [echemi.com]
- 2. This compound, CasNo.200204-95-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. [5-(Methoxymethyl)-3-pyridyl]boronic acid - CAS:200204-95-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
An In-depth Technical Guide to (5-(Methoxymethyl)pyridin-3-yl)boronic acid (CAS: 200204-95-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a pyridylboronic acid derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural features, particularly the presence of the boronic acid moiety and the pyridine ring, make it a versatile reagent for the construction of complex molecules, most notably through the Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and applications, with a focus on its relevance in drug discovery and development.
Physicochemical Properties
This compound is a white to off-white solid.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 200204-95-1 | [2][3] |
| Molecular Formula | C₇H₁₀BNO₃ | [2][3] |
| Molecular Weight | 166.97 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Predicted Boiling Point | 346.8 ± 52.0 °C | [1] |
| Predicted Density | 1.20 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 3.80 ± 0.10 | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1][4] |
Synthesis and Purification
A plausible synthetic route is outlined below:
Caption: General synthetic workflow for this compound.
Experimental Protocol: General Synthesis of Pyridylboronic Acids
This protocol is adapted from the synthesis of 3-pyridylboronic acid and can be considered a representative procedure.[5]
-
Reaction Setup: A solution of 3-bromo-5-(methoxymethyl)pyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for a specified time to ensure complete lithium-halogen exchange.
-
Borylation: Triisopropyl borate is then added to the reaction mixture, and the solution is allowed to slowly warm to room temperature.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid, to hydrolyze the borate ester to the desired boronic acid.
-
Workup and Isolation: The product is extracted into an organic solvent, and the organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product.
Purification
Purification of pyridylboronic acids can be challenging due to their polarity and potential for dehydration to form boroxines. Common purification methods include:
-
Recrystallization: This is a common method for purifying solid boronic acids. The choice of solvent is critical and may require some experimentation.
-
Chromatography: Column chromatography on silica gel can be employed for purification. However, the acidic nature of silica gel can sometimes lead to decomposition. Neutralizing the silica gel or using a different stationary phase may be necessary.
-
Derivatization: A useful technique involves the derivatization of the boronic acid with a diol, such as diethanolamine, to form a stable crystalline adduct. This adduct can be easily purified by recrystallization and then hydrolyzed back to the pure boronic acid.
Spectroscopic Data
Spectroscopic data is essential for the characterization and confirmation of the structure of this compound.
-
¹H NMR: Data for this compound is available and can be obtained from suppliers like ChemicalBook.[6]
-
¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy: While specific data for this compound is not readily found in public literature, it is often available from commercial suppliers upon request.[6] The analysis of related boronic acids suggests that mass spectrometry can be complicated by the formation of dimers and solvent adducts.[7]
Applications in Research and Drug Development
Boronic acids are of significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[8] They are particularly valued as key intermediates in the synthesis of biaryl and heteroaryl compounds through the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide. It is a powerful and versatile method for the formation of carbon-carbon bonds. This compound is a suitable coupling partner in this reaction, allowing for the introduction of the (5-(methoxymethyl)pyridin-3-yl) moiety into a wide range of molecules.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: General Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction involving a pyridylboronic acid.
-
Reaction Setup: To a reaction vessel is added the aryl or heteroaryl halide, this compound, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate or potassium carbonate).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
-
Reaction Execution: The reaction mixture is degassed and then heated under an inert atmosphere until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.
Biological Relevance
While specific biological targets or signaling pathway involvement for this compound itself have not been detailed in the available literature, the broader class of boronic acid derivatives has shown significant promise in drug discovery.[8] Boronic acids can act as inhibitors of various enzymes, particularly serine proteases. The pyridine moiety is also a common feature in many biologically active compounds. Therefore, derivatives synthesized using this compound have the potential to exhibit a range of pharmacological activities. Further biological evaluation of compounds derived from this building block is a promising area for future research.[9][10]
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of a wide array of complex molecules containing the substituted pyridine motif. While specific biological data for this compound is limited, the known activities of related boronic acids and pyridine-containing molecules suggest that it is a promising starting point for the development of novel therapeutic agents. Further research into its synthesis, purification, and the biological evaluation of its derivatives is warranted.
References
- 1. This compound , 95% , 200204-95-1 - CookeChem [cookechem.com]
- 2. echemi.com [echemi.com]
- 3. [5-(Methoxymethyl)-3-pyridyl]boronic acid - CAS:200204-95-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. 200204-95-1|this compound|BLD Pharm [bldpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-(METHOXYMETHYL)-3-PYRIDINYL BORONIC ACID(200204-95-1) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to (5-(Methoxymethyl)pyridin-3-yl)boronic acid: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in the field of medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core with a reactive boronic acid moiety, make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel pharmaceutical agents.
Molecular Structure and Physicochemical Properties
This compound is a stable, solid compound at room temperature. Proper storage in an inert atmosphere at 2-8°C is recommended to maintain its integrity. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀BNO₃ | [1][2][3] |
| Molecular Weight | 166.97 g/mol | [1][3] |
| CAS Number | 200204-95-1 | [1][2] |
| Physical Form | Solid | |
| Storage | Inert atmosphere, 2-8°C |
Molecular Structure Visualization
The 2D and 3D representations of this compound illustrate the spatial arrangement of its atoms. The pyridine ring provides a rigid scaffold, while the methoxymethyl group offers potential for hydrogen bonding and other non-covalent interactions. The boronic acid functional group is the key to its reactivity in cross-coupling reactions.
References
- 1. Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.200204-95-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-(METHOXYMETHYL)-3-PYRIDINYL BORONIC ACID(200204-95-1) 1H NMR [m.chemicalbook.com]
- 6. 200204-95-1|this compound|BLD Pharm [bldpharm.com]
Technical Guide: Synthesis and Characterization of (5-(Methoxymethyl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (5-(Methoxymethyl)pyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. This document details a robust two-step synthetic route, starting from commercially available 3,5-dibromopyridine. The synthesis involves the preparation of the key intermediate, 3-bromo-5-(methoxymethyl)pyridine, followed by a lithium-halogen exchange and subsequent borylation. Detailed experimental protocols for each synthetic step are provided. Furthermore, this guide includes a thorough characterization of the final product, presenting its physicochemical properties and spectral data. All quantitative data is summarized in structured tables for clarity and ease of comparison. Diagrams illustrating the synthetic workflow are also included to provide a clear visual representation of the process.
Introduction
Pyridine-based boronic acids are a critical class of reagents in modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The title compound, this compound, is of particular interest due to the presence of the methoxymethyl substituent, which can influence the electronic properties of the molecule and provide a handle for further functionalization. Its structural motif is found in various biologically active molecules, making it a key component in the synthesis of potential therapeutic agents. This guide aims to provide a detailed and practical resource for the preparation and characterization of this important synthetic intermediate.
Synthesis
The synthesis of this compound is accomplished through a two-step process. The first step involves the nucleophilic aromatic substitution of 3,5-dibromopyridine with sodium methoxide to yield 3-bromo-5-(methoxymethyl)pyridine. The second step is a lithium-halogen exchange reaction of this intermediate, followed by quenching with triisopropyl borate to afford the desired boronic acid.
Synthesis of 3-bromo-5-(methoxymethyl)pyridine
The precursor, 3-bromo-5-(methoxymethyl)pyridine, is synthesized from 3,5-dibromopyridine and sodium methoxide in a suitable solvent such as N,N-dimethylformamide (DMF).
Experimental Protocol:
A detailed experimental procedure for the synthesis of 3-bromo-5-methoxypyridine, a closely related analogue, has been reported and can be adapted.[1]
-
Reagents and Equipment:
-
3,5-dibromopyridine
-
Sodium methoxide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a solution of 3,5-dibromopyridine in anhydrous DMF, add sodium methoxide.
-
Heat the reaction mixture at an elevated temperature (e.g., 90 °C) and monitor the reaction progress by a suitable technique like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-bromo-5-(methoxymethyl)pyridine.[1]
-
Table 1: Summary of Reaction Parameters for the Synthesis of 3-bromo-5-(methoxymethyl)pyridine (Analogous Procedure)
| Parameter | Value | Reference |
| Starting Material | 3,5-dibromopyridine | [1] |
| Reagent | Sodium methoxide | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Reaction Temperature | 90 °C | [1] |
| Purification | Column chromatography on silica gel | [1] |
Synthesis of this compound
The final product is synthesized from 3-bromo-5-(methoxymethyl)pyridine via a lithium-halogen exchange followed by borylation. This method is analogous to the preparation of 3-pyridylboronic acid from 3-bromopyridine.
Experimental Protocol:
This protocol is based on established procedures for the synthesis of pyridine boronic acids.
-
Reagents and Equipment:
-
3-bromo-5-(methoxymethyl)pyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Hydrochloric acid (HCl), 2N solution
-
Sodium hydroxide (NaOH), 5N solution
-
Sodium chloride (NaCl)
-
Acetonitrile
-
Schlenk flask or a three-necked round-bottom flask
-
Syracuse and syringe pump (for controlled addition)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-(methoxymethyl)pyridine and triisopropyl borate in a mixture of anhydrous THF and toluene.
-
Cool the solution to a low temperature (e.g., -40 °C to -78 °C).
-
Slowly add n-butyllithium solution via a syringe pump over a period of time, maintaining the low temperature.
-
Stir the reaction mixture at the same low temperature for a period to ensure complete lithium-halogen exchange.
-
Quench the reaction by adding 2N HCl solution, allowing the mixture to warm to room temperature.
-
Separate the aqueous layer and adjust its pH to approximately 7.6-7.7 with 5N NaOH, which should precipitate the boronic acid.
-
Saturate the aqueous layer with solid NaCl and extract with THF.
-
Combine the organic extracts and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as acetonitrile.
-
Table 2: Summary of Reaction Parameters for the Synthesis of this compound (Analogous Procedure)
| Parameter | Value |
| Starting Material | 3-bromo-5-(methoxymethyl)pyridine |
| Reagents | n-Butyllithium, Triisopropyl borate |
| Solvents | Tetrahydrofuran (THF), Toluene |
| Reaction Temperature | -40 °C to -78 °C |
| Quenching Agent | 2N Hydrochloric acid |
| Purification | Recrystallization |
Characterization
The synthesized this compound should be characterized by determining its physicochemical properties and by spectroscopic analysis.
Physicochemical Properties
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 200204-95-1 | [2] |
| Molecular Formula | C₇H₁₀BNO₃ | [2] |
| Molecular Weight | 166.97 g/mol | [3] |
| Appearance | Off-white solid (typical for boronic acids) | |
| Purity | ≥95% (typical commercial purity) | [2] |
| Storage | Sealed refrigeration | [2] |
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the methoxymethyl group, and the methyl protons of the methoxy group. The boronic acid protons (-B(OH)₂) often appear as a broad singlet and may exchange with deuterium in deuterated solvents containing D₂O.
-
¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atom attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation.
Table 4: Expected ¹H and ¹³C NMR Data for this compound
Note: Specific chemical shifts (δ) and coupling constants (J) are dependent on the solvent used and the concentration of the sample. The data presented below is a general expectation based on the structure. Detailed experimental data is not yet publicly available.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine-H | ~8.5 - 9.0 | m | 2H |
| Pyridine-H | ~8.0 - 8.5 | m | 1H |
| -CH₂- | ~4.5 | s | 2H |
| -OCH₃ | ~3.4 | s | 3H |
| -B(OH)₂ | broad | s | 2H |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) |
| Pyridine-C | ~140 - 155 |
| Pyridine-C-B | (broad or not observed) |
| -CH₂- | ~70 - 75 |
| -OCH₃ | ~55 - 60 |
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the exact mass can be determined by high-resolution mass spectrometry (HRMS). The presence of boron isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern in the mass spectrum.
Table 5: Expected Mass Spectrometry Data for this compound
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺: 168.08 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₇H₁₁BNO₃⁺ [M+H]⁺: 168.0826 |
Visualization of Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis process.
Caption: Overall synthetic workflow for this compound.
Caption: Logical flow of the experimental and characterization process.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described two-step synthetic route is robust and relies on well-established organometallic transformations. The provided experimental protocols, though based on analogous procedures, offer a solid starting point for researchers to produce this valuable building block. The comprehensive characterization data, once fully determined experimentally, will serve as a benchmark for future synthetic efforts. This guide is intended to facilitate the work of scientists in medicinal chemistry and drug development by providing a clear and concise resource for the preparation of this important compound.
References
An In-depth Technical Guide on the Solubility of (5-(Methoxymethyl)pyridin-3-yl)boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of (5-(Methoxymethyl)pyridin-3-yl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for analogous boronic acids, namely phenylboronic acid, to serve as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.
Introduction
This compound is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The ability to form carbon-carbon bonds under mild conditions makes this class of compounds invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] An understanding of the solubility of this compound in various organic solvents is critical for reaction optimization, purification, formulation, and process scale-up. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide researchers with foundational knowledge and practical methodologies for assessing the solubility of this and related boronic acids.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 200204-95-1[3][4] |
| Molecular Formula | C7H10BNO3[3][4] |
| Molecular Weight | 166.97 g/mol [3] |
| Appearance | Typically a white to off-white solid |
Solubility of Analogous Boronic Acids
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [5]
| Solvent | Temperature (K) | Mole Fraction (x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 |
General Solubility Trends for Boronic Acids:
-
Polarity: Boronic acids generally exhibit higher solubility in polar organic solvents.[2] Ethers and ketones tend to be good solvents for many boronic acids.[6]
-
Hydrogen Bonding: The hydroxyl groups on the boronic acid moiety can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.[2]
-
Substituent Effects: The nature and position of substituents on the aromatic ring can significantly influence solubility.[2] The methoxymethyl group in the title compound is expected to increase its polarity compared to phenylboronic acid.
-
Anhydride Formation: Boronic acids can reversibly form cyclic anhydrides (boroxines), which often have different solubility profiles than the corresponding monomeric acids. This equilibrium can be influenced by the solvent and temperature, sometimes leading to challenges in obtaining reproducible solubility data.[6][7]
Experimental Protocol for Solubility Determination: The Dynamic Method
A widely accepted and reliable technique for determining the solubility of crystalline solids like boronic acids in organic solvents is the dynamic (or synthetic) method.[2][6][7][8] This method involves observing the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous phase upon controlled heating.
4.1. Principle
A biphasic sample of the boronic acid and the chosen solvent with a precisely known composition is prepared. The mixture is heated at a slow, constant rate while being vigorously stirred. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally.[6][7]
4.2. Materials and Apparatus
-
This compound
-
High-purity organic solvents of interest
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Circulating thermostat bath
-
Calibrated digital thermometer or temperature probe
-
Luminance probe or laser and photodetector for turbidity measurement (optional but recommended for accuracy)
-
Analytical balance
4.3. Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.[2][8]
-
Heating and Stirring: Place the vessel in the thermostat bath and commence vigorous stirring to ensure homogeneity. Begin heating the mixture at a slow, constant rate (e.g., 0.1-0.5 K/min).[2][8]
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done by observing the scattering of a laser beam passing through the solution or by using a luminance probe that measures the intensity of transmitted light.[6][7]
-
Equilibrium Temperature Determination: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition. This point is often marked by a sharp increase in light transmittance.[2]
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (e.g., mole fraction vs. temperature).[2]
4.4. Workflow for Dynamic Solubility Determination
Caption: Workflow for the dynamic method of solubility determination.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[1][9] The reaction typically involves the coupling of an organoboron compound (like the title boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] The choice of solvent is crucial as it must solubilize the reactants and facilitate the catalytic cycle. Common solvents include ethers (like 1,4-dioxane or 2-Me-THF), alcohols, and aromatic hydrocarbons.[9][10]
5.1. Generalized Suzuki-Miyaura Coupling Pathway
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While quantitative solubility data for this compound in various organic solvents remains to be fully documented in public literature, this guide provides a strong foundation for researchers by presenting data on analogous compounds and detailing a robust experimental protocol for its determination. The provided information on the dynamic method allows for the systematic evaluation of solubility in solvents relevant to synthesis, purification, and formulation. Understanding the solubility characteristics is a critical step in the effective utilization of this versatile building block in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound, CasNo.200204-95-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. orgsyn.org [orgsyn.org]
stability and storage of (5-(Methoxymethyl)pyridin-3-yl)boronic acid
An In-depth Technical Guide on the Stability and Storage of (5-(Methoxymethyl)pyridin-3-yl)boronic acid
Introduction
This compound is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug development. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This capability allows for the synthesis of complex molecules, including novel drug candidates. Given its application in the synthesis of potentially therapeutic compounds, understanding its stability and appropriate storage conditions is paramount to ensure its integrity, reactivity, and the reproducibility of experimental results.
General Stability of Boronic Acids
Boronic acids are known to be susceptible to several degradation pathways, which can impact their purity and reactivity over time. The primary modes of degradation include:
-
Oxidative Decomposition: Exposure to air can lead to oxidation of the boronic acid group.
-
Deboronation: This is a common degradation pathway where the C-B bond is cleaved, often facilitated by moisture and elevated temperatures, resulting in the corresponding arene (in this case, 3-(methoxymethyl)pyridine).
-
Trimerization (Anhydride Formation): Boronic acids can undergo dehydration to form boroxines, which are cyclic trimers. While this process is often reversible upon exposure to water, it can affect the material's solubility and reactivity.
The stability of a specific boronic acid is influenced by the electronic and steric properties of its substituents. Electron-withdrawing groups can often enhance stability, while steric hindrance around the boronic acid moiety can inhibit degradation.
Stability and Recommended Storage for this compound
Specific, long-term stability data for this compound is not extensively published in peer-reviewed literature. However, based on information from various chemical suppliers and the general understanding of boronic acid chemistry, the following storage recommendations can be made to minimize degradation.
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C for long-term storage. | Reduces the rate of thermal decomposition and deboronation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation and moisture-related degradation. |
| Light | Protect from light. | Prevents potential photolytic degradation. |
| Moisture | Store in a tightly sealed container in a dry environment. | Minimizes hydrolysis and deboronation. |
Potential Degradation Pathway
A primary degradation pathway for boronic acids is deboronation, which can be influenced by factors such as moisture and temperature. The diagram below illustrates this general pathway.
Caption: General deboronation pathway of this compound.
Experimental Protocol for Stability Assessment
To rigorously assess the stability of this compound, a formal study is required. The following protocol outlines a general approach that can be adapted for this purpose.
Objective
To determine the stability of this compound under various storage conditions (temperature, humidity, light) over a defined period.
Materials
-
This compound (high purity)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Buffers for HPLC mobile phase
-
Reference standards for the parent compound and potential degradants
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
Calibrated analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis) and column
Experimental Workflow
The following diagram outlines the workflow for a comprehensive stability study.
Caption: Experimental workflow for assessing the stability of a chemical compound.
Analytical Method
A stability-indicating analytical method, typically reverse-phase HPLC, should be developed and validated.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an appropriate buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the parent compound and expected impurities absorb.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Analysis
The purity of this compound should be monitored over time. The rate of degradation can be determined by plotting the percentage of the parent compound remaining against time. This data can be used to establish a recommended shelf-life and optimal storage conditions. Any significant degradants should be identified and quantified.
Conclusion
While specific, publicly available stability data for this compound is limited, the general principles of boronic acid stability provide a strong foundation for its proper handling and storage. For critical applications in drug development and synthesis, it is highly recommended that researchers perform in-house stability studies to ensure the quality and reliability of this important building block. Storing the compound at low temperatures, under an inert atmosphere, and protected from light and moisture is crucial for preserving its integrity.
Technical Guide: Spectroscopic Analysis of (5-(Methoxymethyl)pyridin-3-yl)boronic acid
Introduction
(5-(Methoxymethyl)pyridin-3-yl)boronic acid, with the CAS Number 200204-95-1 and molecular formula C₇H₁₀BNO₃, is a pyridine-based boronic acid derivative.[1][2] Such compounds are of significant interest to researchers in medicinal chemistry and materials science due to their utility in Suzuki-Miyaura cross-coupling reactions and their potential as bioactive molecules. This guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound.
Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 - 8.9 | s | 1H | H-2 (Pyridine) |
| ~8.5 - 8.7 | s | 1H | H-6 (Pyridine) |
| ~8.0 - 8.2 | s | 1H | H-4 (Pyridine) |
| ~4.5 - 4.7 | s | 2H | -CH₂- |
| ~3.3 - 3.5 | s | 3H | -OCH₃ |
| (broad) | s | 2H | -B(OH)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 - 155 | C-2, C-6 (Pyridine) |
| ~135 - 145 | C-4 (Pyridine) |
| ~130 - 140 | C-5 (Pyridine) |
| ~120 - 130 | C-3 (Pyridine, C-B) |
| ~70 - 75 | -CH₂- |
| ~55 - 60 | -OCH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Broad, Strong | O-H stretch (B-OH) |
| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |
| ~2950 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1600 - 1450 | Medium-Strong | C=C, C=N stretch (Pyridine ring) |
| ~1400 - 1300 | Strong | B-O stretch |
| ~1100 - 1000 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 167.08 | High | [M]+ (Molecular Ion) |
| 149.07 | Medium | [M - H₂O]+ |
| 136.06 | Medium | [M - OCH₃]+ |
| 122.05 | High | [M - CH₂OCH₃]+ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
For ESI, the analysis can be performed in both positive and negative ion modes to identify the molecular ion and common adducts.
-
Visualizations
Workflow for Spectroscopic Analysis
Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical inhibition of a kinase signaling pathway by a boronic acid compound.
References
Commercial Availability and Technical Guide for (5-(Methoxymethyl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, key technical data, and synthetic applications of (5-(Methoxymethyl)pyridin-3-yl)boronic acid. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science, primarily for its utility in palladium-catalyzed cross-coupling reactions.
Commercial Availability
This compound, identified by CAS Number 200204-95-1, is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities generally exceeding 95%. Below is a summary of representative commercial sources and their typical product specifications.
| Supplier | Purity | Available Quantities | Storage Conditions |
| Sigma-Aldrich | ≥97% | 250 mg, 1 g, 5 g | Ambient |
| Echemi | 95+% | Inquire for details | Sealed refrigeration |
| Bide Pharmatech | 95+% | 1 g, 5 g, 10 g | Sealed refrigeration |
| BLDpharm | Inquire for details | Inquire for details | Inert atmosphere, 2-8°C |
| Sunway Pharm | Inquire for details | Inquire for details | Inquire for details |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value |
| CAS Number | 200204-95-1 |
| Molecular Formula | C₇H₁₀BNO₃ |
| Molecular Weight | 166.97 g/mol |
| Appearance | Typically a white to off-white solid |
| Purity | ≥95% (typical) |
| Storage | Recommended to be stored in a cool, dry place under an inert atmosphere. |
Experimental Protocols
Synthesis of this compound
This procedure involves a lithium-halogen exchange followed by borylation.
Materials:
-
3-Bromo-5-(methoxymethyl)pyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-bromo-5-(methoxymethyl)pyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) in a single portion and continue stirring at -78 °C for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purify the crude product by recrystallization or silica gel chromatography to obtain this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds. A general protocol for the coupling with an aryl bromide is provided below.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
Procedure:
-
In a reaction vessel, combine this compound, the aryl bromide, the palladium catalyst, and the base.
-
Add the solvent (and water, if applicable) to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines a typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction using this compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Role of Boronic Acids in Drug Discovery
Boronic acids are crucial pharmacophores and synthetic intermediates in the development of novel therapeutics. This diagram illustrates their central role in the drug discovery pipeline.
Caption: The role of boronic acids as key components in drug discovery.
An In-Depth Technical Guide to Pyridinylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pyridinylboronic acids and their derivatives are indispensable reagents in modern organic synthesis, particularly for the construction of biaryl and heteroaryl scaffolds via palladium-catalyzed cross-coupling reactions. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the unique electronic properties of the pyridine ring introduce significant challenges, including instability and low reactivity, especially with 2-substituted isomers—a phenomenon often termed the "2-pyridyl problem." This guide provides a comprehensive overview of the synthesis of pyridinylboronic acids, delves into the mechanics and challenges of their use in Suzuki-Miyaura cross-coupling, and presents strategies to overcome common hurdles. Detailed experimental protocols and quantitative data are provided to serve as a practical resource for laboratory application.
Introduction to Pyridinylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or pseudohalide.[1][2] Pyridinylboronic acids are a critical class of organoboron reagents that allow for the direct introduction of a pyridine ring, a common feature in many Active Pharmaceutical Ingredients (APIs).[3][4] Their utility is vast, enabling the synthesis of complex molecules for drug discovery, materials science, and more.[5][6]
Despite their importance, pyridinylboronic acids, particularly 2-pyridinylboronic acid, are notoriously challenging to work with. They are often unstable, susceptible to protodeboronation (cleavage of the C-B bond by a proton source), and can exhibit poor reactivity in coupling reactions.[7][8][9] These difficulties have spurred the development of more stable and reliable derivatives, such as pinacol esters and N-methyliminodiacetic acid (MIDA) boronates, which serve as air-stable surrogates.[1][8][10]
Synthesis of Pyridinylboronic Acids and Esters
Several synthetic routes have been established to access pyridinylboronic acids and their more stable ester derivatives. The choice of method often depends on the starting material's availability and the desired substitution pattern on the pyridine ring.
The primary synthetic strategies include:
-
Halogen-Metal Exchange and Borylation: This classic method involves the reaction of a halopyridine (typically bromo- or iodopyridine) with a strong organometallic base (e.g., n-butyllithium or a Grignard reagent) at low temperatures, followed by quenching the resulting pyridinyl anion with a trialkyl borate ester.[11]
-
Directed ortho-Metallation (DoM) and Borylation: A directing group on the pyridine ring guides deprotonation to an adjacent position using a strong base like lithium diisopropylamide (LDA), followed by borylation.[12]
-
Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method couples a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.[13]
-
Iridium or Rhodium-Catalyzed C-H Borylation: A more recent and atom-economical approach that allows for the direct borylation of C-H bonds on the pyridine ring, often with high regioselectivity.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with challenging substrates like pyridinylboronic acids.
-
Oxidative Addition: A low-valent Pd(0) species reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid derivative (Pyridinyl-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is base-assisted and is often rate-limiting.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond, regenerating the Pd(0) catalyst which re-enters the cycle.
The "2-Pyridyl Problem": Challenges and Solutions
Cross-coupling reactions involving 2-pyridinylboronic acids are notoriously difficult.[14] The proximity of the nitrogen atom to the boronic acid moiety leads to several complications:
-
Instability: 2-Pyridinylboronic acid is prone to rapid protodeboronation, especially under the basic conditions required for the Suzuki reaction.[7][15]
-
Catalyst Inhibition: The Lewis basic nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step.[15]
To address these issues, several strategies have been developed, primarily focusing on replacing the unstable boronic acid with a more robust derivative.
Key Solutions:
-
Boronic Esters: Pinacol esters are more stable than the corresponding boronic acids and are widely used. They often exhibit better reactivity and handling properties.[1][16]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline, and air-stable solids.[8] They are compatible with a wide range of reaction conditions and can undergo "slow-release" cross-coupling, where the boronic acid is generated in situ under the reaction conditions, keeping its concentration low and minimizing decomposition.[8][10]
-
Specialized Catalysts and Ligands: The use of highly active catalysts, often featuring bulky, electron-rich phosphine ligands, can accelerate the catalytic cycle and overcome the inherent low reactivity of pyridinyl nucleophiles.[15][16]
Quantitative Data Summary
The efficiency of Suzuki-Miyaura coupling with pyridinylboronic acids is highly dependent on the substrates, catalyst system, base, and solvent. The following tables summarize representative data from the literature.
Table 1: Suzuki Coupling of 5-Pyridylboronic Acids with Heteroaryl Bromides [17]
| Entry | Pyridylboronic Acid | Coupling Partner | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Chloro-5-pyridylboronic acid | 2-Bromothiophene | 2-Chloro-5-(2-thienyl)pyridine | 82 |
| 2 | 2-Chloro-5-pyridylboronic acid | 2-Bromofuran | 2-Chloro-5-(2-furyl)pyridine | 68 |
| 3 | 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | 2-Methoxy-5-(2-thienyl)pyridine | 85 |
| 4 | 2-Methoxy-5-pyridylboronic acid | 3-Bromothiophene | 2-Methoxy-5-(3-thienyl)pyridine | 75 |
Conditions: Pd(PPh₃)₄, Na₂CO₃, DMF, 80 °C.
Table 2: Suzuki Coupling of 2-Pyridylboronic Esters with Aryl Bromides [16]
| Entry | Pyridylboronic Ester | Coupling Partner | Base | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Pyridylboronic acid pinacol ester | 4-Bromoanisole | t-BuOLi | 80 |
| 2 | 2-Pyridylboronic acid pinacol ester | 1-Bromo-4-fluorobenzene | t-BuOLi | 76 |
| 3 | 5-Methyl-2-pyridylboronic acid pinacol ester | 4-Bromoanisole | t-BuOLi | 85 |
| 4 | 5-Methyl-2-pyridylboronic acid pinacol ester | 1-Bromo-4-fluorobenzene | t-BuOLi | 81 |
Conditions: Catalyst 1a (see source), Isopropanol, 90 °C, 18 h.
Table 3: Suzuki Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Halides [15]
| Entry | Pyridylboronate | Coupling Partner | Catalyst System | Yield (%) |
|---|---|---|---|---|
| 1 | Lithium triisopropyl 2-pyridylboronate | 3,5-(CF₃)₂-bromobenzene | Pd₂dba₃ / Ligand 1 | 82 |
| 2 | Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂dba₃ / Ligand 1 | 74 |
| 3 | Lithium triisopropyl 2-pyridylboronate | 2-Bromotoluene | Pd₂dba₃ / Ligand 1 | 87 |
| 4 | Lithium triisopropyl 2-pyridylboronate | 4-Chloroanisole | Pd₂dba₃ / Ligand 2 | 81 |
Conditions: KF, Dioxane, 110 °C.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and serve as a general guide. Optimization may be required for specific substrates.
Protocol 1: Synthesis of 3-Pyridylboronic Acid via Halogen-Metal Exchange[12]
This procedure describes the synthesis of 3-pyridylboronic acid, which is isolated as its more stable trimeric anhydride, tris(3-pyridyl)boroxin.
-
Apparatus: A 1-L, three-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet.
-
Reagents:
-
Toluene (320 mL)
-
THF (80 mL)
-
Triisopropyl borate (55.4 mL, 240 mmol)
-
3-Bromopyridine (19.3 mL, 200 mmol)
-
n-Butyllithium (2.5 M in hexanes, 96 mL, 240 mmol)
-
-
Procedure:
-
Charge the flask with toluene, THF, triisopropyl borate, and 3-bromopyridine under a nitrogen atmosphere.
-
Cool the mixture to -40 °C using a dry ice/acetone bath.
-
Add the n-butyllithium solution dropwise over 1 hour, maintaining the temperature at -40 °C.
-
Stir the reaction mixture for an additional 30 minutes at -40 °C.
-
Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride, followed by 100 mL of water.
-
Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude boronic acid is often isolated as the boroxine by crystallization from a suitable solvent like acetonitrile. The boroxine can be used directly in coupling reactions or converted to its pinacol ester for enhanced stability and easier characterization.[11]
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridylboronic Ester[17][19]
This protocol provides a general method for coupling aryl bromides with pyridyl-2-boronic esters.
-
Apparatus: A resealable reaction tube or pressure flask with a magnetic stir bar.
-
Reagents:
-
Aryl bromide (1.0 equiv)
-
Pyridyl-2-boronic acid pinacol ester (1.2 equiv)
-
Base (e.g., t-BuOLi, K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol %)
-
Ligand (if required)
-
Anhydrous solvent (e.g., Dioxane, Toluene, Isopropanol)
-
-
Procedure:
-
To the reaction tube, add the aryl bromide, pyridylboronic ester, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe, followed by the palladium catalyst (and ligand, if used).
-
Seal the tube tightly with a screw cap.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
-
Conclusion
Pyridinylboronic acids are powerful reagents for introducing the vital pyridine motif into complex molecules, greatly impacting drug discovery and materials science. While their application, particularly for 2-substituted pyridines, is fraught with challenges related to stability and reactivity, modern synthetic chemistry has provided robust solutions. The use of stable surrogates like pinacol and MIDA boronates, coupled with highly active catalyst systems, has transformed this once-troublesome reaction into a reliable and broadly applicable synthetic tool. The protocols and data presented in this guide offer a foundation for researchers to successfully employ these critical building blocks in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-ピリジンボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. audreyli.com [audreyli.com]
The Methoxymethyl Group: A Modulator of Reactivity in Pyridinylboronic Acids for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyridinylboronic acids stand as indispensable building blocks for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in a wide array of pharmacologically active compounds. The strategic modification of these reagents is crucial for optimizing reaction outcomes and accessing novel chemical space. Among the various substituents employed, the methoxymethyl (MOM) group plays a significant, albeit nuanced, role in modulating the reactivity of pyridinylboronic acids, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive analysis of the function of the MOM group, supported by experimental evidence and mechanistic insights, to aid researchers in harnessing its potential for efficient and selective synthesis.
Electronic and Steric Influence of the Methoxymethyl Group
The methoxymethyl group, an ether-based substituent, primarily exerts its influence on the pyridinylboronic acid scaffold through electronic effects. As an electron-donating group (EDG), the MOM group increases the electron density of the pyridine ring through a positive mesomeric (+M) or resonance effect. This heightened electron density on the aromatic system has a direct impact on the properties of the boronic acid moiety.
The increased electron density on the pyridine ring makes the boronic acid carbon more nucleophilic. This is a critical factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step. A more nucleophilic carbon on the boronic acid facilitates the transfer of the pyridinyl group to the palladium center. It is generally observed that pyridinylboronic acids with electron-donating groups tend to provide better yields in Suzuki-Miyaura couplings compared to their more electron-poor counterparts.[1]
From a steric perspective, the methoxymethyl group is relatively larger than a simple methoxy group. While this can introduce some steric hindrance, in many cases, particularly when positioned away from the boronic acid moiety, its electronic benefits outweigh the potential for steric impediment.
Impact on the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and the performance of pyridinylboronic acids in this catalytic cycle is paramount. The MOM group's electron-donating nature positively influences the key steps of the reaction.
The Suzuki-Miyaura Catalytic Cycle:
The transmetalation step, involving the transfer of the organic group from boron to palladium, is significantly influenced by the electronic nature of the boronic acid. The electron-donating MOM group enhances the nucleophilicity of the pyridinyl ring, thereby accelerating this crucial step.
Electronic Influence of the MOM Group:
Quantitative Data on Methoxy-Substituted Pyridinylboronic Acid Reactivity
| Pyridinylboronic Acid | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Methoxy-5-pyridylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane, 95°C | 4,6-Bis(2-methoxy-5-pyridyl)pyrimidine | 84 | [2] |
| 2-Methoxy-3-pyridylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane, 95°C | 4,6-Bis(2-methoxy-3-pyridyl)pyrimidine | 64 | [2] |
| 2-Methoxyphenylboronic acid | 3-Amino-2-chloropyridine | Pd₂dba₃, dialkylbiphenylphosphine ligand | 3-Amino-2-(2-methoxyphenyl)pyridine | 99 | [3] |
| 4-Methoxyphenyl boronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | 2-(4-Methoxyphenyl)pyridine | 48 | [1] |
These examples consistently demonstrate that the presence of an electron-donating methoxy group on the pyridine ring leads to good to excellent yields in Suzuki-Miyaura cross-coupling reactions.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis of a MOM-protected pyridinylboronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction. These protocols are based on established methodologies for similar substrates.[4][5]
Synthesis of 2-(Methoxymethoxy)pyridin-3-ylboronic Acid
Workflow for Synthesis:
Materials:
-
3-Bromo-2-hydroxypyridine
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(OiPr)₃)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 2 M
-
Sodium hydroxide (NaOH), 1 M
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Protection of the Hydroxyl Group: To a solution of 3-bromo-2-hydroxypyridine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0°C is added MOM-Cl (1.2 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product, 3-bromo-2-(methoxymethoxy)pyridine, is purified by column chromatography.
-
Boronic Acid Formation: A solution of 3-bromo-2-(methoxymethoxy)pyridine (1.0 eq) in anhydrous THF is cooled to -78°C under an inert atmosphere. n-BuLi (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes. Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is stirred for an additional 2 hours at -78°C before being allowed to warm to room temperature overnight.
-
Workup and Isolation: The reaction is quenched by the slow addition of 2 M HCl at 0°C. The mixture is stirred for 1 hour, and the pH is adjusted to ~7 with 1 M NaOH. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 2-(methoxymethoxy)pyridin-3-ylboronic acid.
Suzuki-Miyaura Coupling of 2-(Methoxymethoxy)pyridin-3-ylboronic Acid with an Aryl Bromide
Materials:
-
2-(Methoxymethoxy)pyridin-3-ylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
A mixture of 2-(methoxymethoxy)pyridin-3-ylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq) is placed in a reaction vessel.
-
1,4-Dioxane and water (4:1 v/v) are added, and the mixture is degassed with argon for 15 minutes.
-
The reaction mixture is heated to 90°C and stirred for 12 hours under an argon atmosphere.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over MgSO₄ and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired biaryl product.
Conclusion
The methoxymethyl group serves as a valuable tool for modulating the reactivity of pyridinylboronic acids. Its electron-donating nature enhances the nucleophilicity of the pyridinyl ring, which in turn accelerates the often rate-limiting transmetalation step of the Suzuki-Miyaura cross-coupling reaction. This generally leads to higher reaction efficiency and yields. While direct quantitative comparisons with other protecting groups are limited in the current literature, the well-established electronic effects of alkoxy and similar substituents provide a strong basis for predicting the beneficial role of the MOM group. The synthetic protocols outlined in this guide offer a practical framework for the preparation and utilization of MOM-protected pyridinylboronic acids in the synthesis of complex molecules for drug discovery and development. Further kinetic studies are warranted to precisely quantify the impact of the MOM group on reaction rates and to enable more refined optimization of reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
(5-(Methoxymethyl)pyridin-3-yl)boronic acid Suzuki coupling protocol
Beginning Synthesis Search
I'm currently focused on the Suzuki coupling protocols for pyridine-3-boronic acids, especially those with methoxymethyl substituents. My initial search concentrates on gathering reaction condition data from established procedures. The goal is to identify common catalysts, bases, solvents, and temperatures for efficient cross-coupling.
Deep Dive into Protocols
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Exploring Synthesis Strategies
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Assessing Protocol Adaptability
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Hunting Down Data Gaps
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Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-(Methoxymethyl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the Suzuki-Miyaura coupling utilizing (5-(Methoxymethyl)pyridin-3-yl)boronic acid. This key building block is frequently employed in the synthesis of complex molecules in medicinal chemistry and materials science. The following sections detail optimized reaction parameters, experimental protocols, and expected outcomes based on established literature for structurally similar compounds.
Introduction to Suzuki-Miyaura Coupling with Pyridine Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] When employing pyridine-containing boronic acids, such as this compound, special considerations are necessary due to the Lewis basicity of the pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity.[2] Overcoming this challenge often requires careful selection of ligands, bases, and reaction conditions to achieve high yields and purity of the desired biaryl or heteroaryl products.
General Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide is depicted below. The reaction necessitates a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reaction Conditions and Yields
The successful execution of the Suzuki-Miyaura coupling with this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and expected yields for the coupling of similar pyridine boronic acids with various aryl and heteroaryl halides, providing a valuable reference for reaction optimization.
Table 1: Palladium Catalyst and Ligand Systems
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | 1-3 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | 1-2 |
Table 2: Base and Solvent Combinations
| Base | Solvent System | Key Considerations |
| K₂CO₃ | 1,4-Dioxane / H₂O | A common and effective combination for many Suzuki couplings. |
| K₃PO₄ | Toluene / H₂O | Often promotes high reaction rates. |
| Cs₂CO₃ | THF or 1,4-Dioxane | A strong base that can accelerate slow reactions, but is more costly. |
| Na₂CO₃ | DMF / H₂O | A moderately strong base suitable for a range of substrates. |
Table 3: Exemplary Reaction Conditions and Yields for Analagous Pyridine-3-Boronic Acids
| Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoquinoline | Pd(OAc)₂ (3) / PPh₃ (12) | K₂CO₃ (2) | 95% EtOH | 80 | 2.5 | 95 |
| 2-Bromopyridine | Pd(dppf)Cl₂ (5) | Na₂CO₃ (2) | 1,4-Dioxane / H₂O | 95 | 12 | 84 |
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane / H₂O | 90 | 16 | 85-96 |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ (2) | 1,4-Dioxane / H₂O | 120 (MW) | 0.25 | 80-90 |
| 5-Bromo-2-chloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Toluene | 100 | 12 | 75-85 |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for performing the Suzuki-Miyaura coupling with this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl/heteroaryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.5 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.5 equiv)
-
Aryl/Heteroaryl halide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide (0.5 mmol), this compound (0.75 mmol), Pd(dppf)Cl₂ (0.01 mmol), and sodium carbonate (1.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (3 mL) and water (1 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate (15 mL) and wash with water (2 x 5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).
Experimental Workflow and Logic
The following diagram illustrates a generalized workflow for setting up and performing a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5-(Methoxymethyl)pyridin-3-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between organoboron compounds and organic halides or triflates is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[4][5][6]
(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a valuable building block for introducing a substituted pyridine ring, a privileged scaffold in drug discovery.[4] However, the cross-coupling of nitrogen-containing heteroaryl boronic acids, especially 2- and 3-pyridyl derivatives, presents unique challenges. These substrates are often prone to side reactions like protodeboronation (cleavage of the C-B bond), which can lead to low yields of the desired product.[7][8][9][10][11]
These application notes provide an overview of the key considerations, a summary of common catalytic systems, and a generalized protocol for the palladium-catalyzed cross-coupling of this compound with aryl or heteroaryl halides.
Challenges in Coupling Pyridylboronic Acids
The nitrogen atom in the pyridine ring can complicate the Suzuki-Miyaura reaction in several ways:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.[8]
-
Protodeboronation: Pyridylboronic acids, particularly those with electron-withdrawing groups or other nitrogen atoms, can be unstable under basic reaction conditions and readily undergo protodeboronation, reducing the amount of boronic acid available for the desired cross-coupling.[8][9]
-
Difficult Isolation: The amphoteric nature of pyridinylboronic acids can sometimes complicate their isolation and purification.[12]
Careful selection of the palladium catalyst, ligand, base, and solvent is therefore critical to overcome these challenges and achieve high reaction yields.
Recommended Catalytic Systems and Conditions
While specific optimization is necessary for each unique substrate combination, the following table summarizes common conditions that have proven effective for challenging Suzuki-Miyaura couplings involving pyridylboronic acids. These serve as an excellent starting point for the development of a robust protocol for this compound.
| Catalyst Precursor | Ligand | Base | Solvent(s) | Temperature (°C) | Typical Loading (mol%) |
| Pd(PPh₃)₄ / Pd(OAc)₂ | Triphenylphosphine | K₂CO₃, Na₂CO₃, K₃PO₄ | 1,4-Dioxane, Toluene, DMF, n-Propanol/Water | 80 - 110 | 1 - 5 |
| Pd(dppf)Cl₂ | dppf | K₃PO₄, Na₂CO₃, Na₃PO₄ | 1,4-Dioxane, Toluene | 80 - 100 | 1 - 5 |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., XPhos, SPhos) | K₃PO₄, Cs₂CO₃, CsF, KF | 1,4-Dioxane, THF | RT - 100 | 1 - 3 |
| Air-Stable Phosphine Oxide/Chloride Complexes | Proprietary Phosphine Oxides/Chlorides | CsF, i-PrOLi, t-BuOLi | Toluene, 1,4-Dioxane | 90 - 105 | 3 |
This table is a compilation of data from multiple sources for similar pyridylboronic acid couplings.[7][8][13][14]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[15][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following workflow outlines the key stages of performing a Suzuki-Miyaura cross-coupling experiment, from initial setup to final product purification.
Caption: A typical workflow for Suzuki-Miyaura cross-coupling experiments.
Experimental Protocols
The following is a generalized, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Note: This protocol is a starting point and must be optimized for each specific aryl halide partner.[1][8]
Materials and Equipment
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask or resealable reaction tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction tube containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
-
Establishing Inert Atmosphere:
-
Seal the vessel with a septum or cap.
-
Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[8]
-
-
Addition of Solvent and Catalyst:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution based on the aryl halide).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the mixture. For sensitive catalyst systems, this addition may be done as a solution in the reaction solvent.
-
-
Reaction:
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C).[7]
-
Stir the reaction mixture vigorously for the required time (typically 4 to 24 hours). Monitor the reaction progress by TLC or LC-MS if desired.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
-
Purification and Analysis:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure cross-coupled product.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the isolated yield.
-
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Base Selection in Coupling Reactions Involving (5-(Methoxymethyl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal base for Suzuki-Miyaura cross-coupling reactions involving (5-(methoxymethyl)pyridin-3-yl)boronic acid. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. This document outlines the role of the base in the catalytic cycle, presents a comparative analysis of commonly used bases, and provides detailed experimental protocols.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, with the base playing a pivotal role primarily in the transmetalation step.[1][2] There are two generally accepted pathways for the activation of the organoboron species by the base:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.
The operative pathway can depend on the specific base, solvent, and reactants used. Weaker bases like carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions.[1] For pyridylboronic acids, such as this compound, the choice of base is particularly crucial to avoid side reactions like protodeboronation.[3]
Comparative Performance of Different Bases
The selection of an appropriate base is critical for the success of a Suzuki-Miyaura coupling reaction. A variety of inorganic and organic bases have been successfully employed.[2] The following table summarizes the performance of common bases in Suzuki-Miyaura coupling reactions, with special considerations for heteroaryl boronic acids.
| Base | Typical Equivalents | Common Solvent System(s) | Typical Temperature (°C) | Reported Yields (General) | Notes for this compound |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane, 2-MeTHF | 80 - 120 | >95% | Excellent for sensitive substrates; often the base of choice for heteroaryl boronic acids to minimize protodeboronation.[3][4] |
| K₂CO₃ | 2.0 | Dioxane/H₂O, Toluene/H₂O, Ethanol/H₂O | 80 - 100 | ~95% | A common and reliable choice, but can sometimes be less effective than K₃PO₄ for challenging couplings.[3][5] |
| Na₂CO₃ | 2.0 | Toluene/H₂O, DMF, Dioxane | 80 - 100 | ~95% | Highly effective for standard couplings and often used in aqueous solvent mixtures.[5][6] |
| Cs₂CO₃ | 2.0 | Dioxane, Toluene | 80 - 100 | >95% | Often superior in terms of yield but is more costly.[3] |
| NaOH | 2.0 | Toluene/H₂O | Room Temp - 100 | ~90% | Strong base that can lead to side reactions and degradation of sensitive functional groups.[3][7] |
| KF | 3.0 | Dioxane | Room Temp - 100 | Moderate to High | The fluoride ion is believed to play a unique role in activating the boronic acid and can be effective for 2-pyridyl nucleophiles.[1][8] |
| Triethylamine (TEA) | 3.0 | Toluene | 80 - 110 | <40% | Organic amines are generally less effective than inorganic bases for Suzuki-Miyaura couplings.[3] |
Experimental Protocols
The following are model protocols for a Suzuki-Miyaura coupling reaction with this compound and a generic aryl bromide. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
This protocol is recommended as a starting point for base-sensitive substrates like heteroaryl boronic acids.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To a dry reaction vessel, add the aryl bromide, this compound, K₃PO₄, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Procedure using Sodium Carbonate (Na₂CO₃) in a Biphasic System
This protocol is a standard and often effective method for many Suzuki-Miyaura couplings.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base: 2M aqueous solution of Na₂CO₃ (2.0 equiv)
-
Solvent: Dioxane or DMF
Procedure:
-
In a reaction flask, dissolve the aryl bromide, this compound, and palladium catalyst in the organic solvent.
-
Add the 2M aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-95 °C with vigorous stirring.[9]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Base Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate base for the coupling reaction.
Caption: Workflow for base selection in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Optimizing Solvent Conditions for the Reactivity of (5-(Methoxymethyl)pyridin-3-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: (5-(Methoxymethyl)pyridin-3-yl)boronic acid is a key building block in medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex biaryl and heteroaryl structures. The choice of solvent is a critical parameter that profoundly influences the reaction's efficiency, yield, and side-product profile. This is particularly true for heteroaryl boronic acids, where factors like protodeboronation and catalyst inhibition can be prevalent.[1] While a systematic, comparative study of solvent effects on this specific boronic acid is not extensively documented, this guide provides a framework for reaction optimization based on established principles for pyridylboronic acids. Solvents can modulate the reactivity of reagents, stabilize catalytic intermediates, and influence the overall reaction rate and selectivity.[2]
Data Presentation: Representative Solvent Effects
The successful Suzuki-Miyaura coupling of pyridylboronic acids is highly dependent on the reaction conditions.[3] The following table presents representative data for the hypothetical Suzuki-Miyaura coupling of this compound with an aryl bromide (e.g., 4-bromoanisole). These values are illustrative and serve as a starting point for optimization. The choice of solvent can significantly affect reaction efficiency.[4] A mixture of an organic solvent with water is often beneficial for reactions involving nitrogen-containing heterocycles.[2][5]
Reaction: this compound + 4-Bromoanisole → 5-(Methoxymethyl)-3-(4-methoxyphenyl)pyridine
| Solvent System (v/v) | Base | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 90 | 12 | ~90 | Often provides a good balance of solubility and reactivity; water can accelerate the reaction.[6][7] |
| Toluene / H₂O (10:1) | K₃PO₄ | Pd(PPh₃)₄ | 100 | 16 | ~85 | A common non-polar system; requires a strong base. |
| Tetrahydrofuran (THF) | Cs₂CO₃ | Pd₂(dba)₃ / XPhos | 80 | 18 | ~75 | A polar aprotic ether, but can be less effective than dioxane for challenging couplings.[2] |
| Acetonitrile (MeCN) | Na₂CO₃ | Pd(OAc)₂ / P(tBu)₃ | 80 | 24 | ~60 | Polar coordinating solvent; may lead to catalyst inhibition or undesired side reactions.[8][9] |
| Dimethylformamide (DMF) | K₂CO₃ | Pd(dppf)Cl₂ | 100 | 24 | ~55 | High polarity can be beneficial for solubility but may promote protodeboronation at high temperatures. |
Experimental Protocols
This section provides a detailed, generalized protocol for performing a Suzuki-Miyaura cross-coupling reaction to evaluate the efficacy of different solvent systems.
Objective: To determine the optimal solvent for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvents (e.g., 1,4-Dioxane, Toluene, THF)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Reaction vessels (e.g., Schlenk tubes or microwave vials)
Procedure:
-
Reagent Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., 3 mol%), and the base (2.0 equiv).
-
Solvent Addition: Add the chosen degassed solvent or solvent mixture via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing: Seal the vessel and purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove any dissolved oxygen, which can lead to catalyst degradation and boronic acid homocoupling.[10]
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2 hours) until the limiting reagent is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the crude product via flash column chromatography on silica gel. Characterize the product and determine the isolated yield. Compare yields across the different solvent systems to identify the optimal conditions.
Visualizations: Workflows and Mechanistic Influences
The following diagrams illustrate the experimental process and the underlying chemical principles governing solvent selection.
Caption: Workflow for screening solvents in a Suzuki-Miyaura reaction.
Caption: Influence of solvent properties on Suzuki-Miyaura reaction outcomes.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. aidic.it [aidic.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
Synthesis of Biaryl Compounds Using (5-(Methoxymethyl)pyridin-3-yl)boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing (5-(Methoxymethyl)pyridin-3-yl)boronic acid. The methodologies described are based on established Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds.
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these motifs, offering a broad functional group tolerance and generally high yields.[1] this compound is a valuable building block for introducing a substituted pyridine ring, a common moiety in many biologically active compounds. This document outlines detailed procedures for the effective use of this reagent in forming biaryl structures.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the biaryl product and regenerate the catalyst.[2] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is adapted from procedures for structurally similar pyridylboronic acids.[3]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)
-
Base: Potassium carbonate (K₂CO₃) (2.0 equiv) or Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 85-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often significantly reduce reaction times.
Materials:
-
Same as Protocol 1.
Procedure:
-
In a microwave reaction vial, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a temperature between 100-140 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of substituted pyridylboronic acids with various aryl halides, based on literature precedents for analogous compounds.[3] These tables can serve as a guide for reaction planning and optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 95 | 16 | 75-85 |
| 4 | 3-Bromopyridine | Pd(dppf)Cl₂ (5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 70-80 |
| 5 | 2-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 18 | 80-90 |
Table 2: Catalyst and Base Screening for the Coupling of 4-Bromoanisole
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 92 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 88 |
| 3 | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 12 | 95 |
| 4 | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 12 | 91 |
| 5 | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 8 | 96 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the synthesis of biaryl compounds.
References
- 1. A convenient synthesis of 3-arylpyridines by the palladium catalyzed coupling reaction of diethyl (3-pyridyl) borane with aryl halides | Semantic Scholar [semanticscholar.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-catalysed synthesis of triaryl(heteroaryl)methanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (5-(Methoxymethyl)pyridin-3-yl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. Its pyridine core, substituted with a methoxymethyl and a boronic acid group, makes it a versatile reagent for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in drug discovery for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a wide range of biologically active compounds, particularly kinase inhibitors.
The application of this boronic acid is exemplified in the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in many human cancers, making its components attractive targets for cancer therapy. Molecules incorporating the (5-(methoxymethyl)pyridin-3-yl) moiety can be designed to interact with the ATP-binding site of these kinases, leading to the inhibition of their catalytic activity and subsequent downstream signaling.
Application in Kinase Inhibitor Synthesis
This compound serves as a key precursor for the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/mTOR/PIM kinase families. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many kinase-inhibitor binding modes. The methoxymethyl group can be oriented to occupy specific hydrophobic pockets within the kinase active site, thereby enhancing binding affinity and selectivity.
A closely related analog, (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester, has been successfully employed in the synthesis of macrocyclic dual PI3K/PIM and triple PI3K/mTOR/PIM inhibitors[1]. The synthetic strategies and biological activities observed with this analog provide a strong rationale for the use of this compound in similar medicinal chemistry campaigns. The following data and protocols are based on the successful application of this structurally similar building block.
Quantitative Data: Biological Activity of Derived Inhibitors
The following table summarizes the in vitro inhibitory activities of macrocyclic compounds synthesized using a Suzuki coupling reaction with a pyridine boronic acid derivative structurally similar to this compound. These compounds demonstrate potent inhibition of PI3Kα, mTOR, and PIM-1 kinases.
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | PIM-1 IC50 (nM) |
| 1 | 16.8 | >10000 | 279 |
| 2 | 0.2 | 138 | 18 |
| 3 | 1.5 | 210 | 35 |
| 4 | 2.8 | 450 | 150 |
| 5 | 0.8 | 98 | 25 |
| Data adapted from Moreno, D. et al. J. Med. Chem. 2021, 64, 21, 15828–15855. The compounds are macrocycles derived from a Suzuki coupling with (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl iodide and a pyridine boronic acid derivative to synthesize a key intermediate for kinase inhibitors.
Materials:
-
Aryl iodide (e.g., a substituted thieno[3,2-d]pyrimidine iodide) (1.0 equiv)
-
This compound (or its pinacol ester) (1.2 equiv)
-
Palladium catalyst (e.g., PdCl2(PPh3)2) (0.1 equiv)
-
Base (e.g., 2M aqueous sodium carbonate solution)
-
Solvent (e.g., 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask, add the aryl iodide, this compound, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane to the flask, followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux (typically 85-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Kinase Inhibition Assay Protocol (Example: PI3Kα ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for measuring the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant human PI3Kα enzyme
-
ATP
-
Kinase substrate (e.g., PIP2)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the inhibitor solution (or DMSO for control), and the PI3Kα enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Workflow for the synthesis of kinase inhibitors.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using (5-(Methoxymethyl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a valuable building block in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds of interest in medicinal chemistry and drug development. Its pyridine core, substituted with a methoxymethyl group, offers opportunities for fine-tuning the physicochemical properties of target molecules. This boronic acid is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds with a wide range of aryl and heteroaryl halides. The resulting biaryl and heteroaryl structures are prevalent in a multitude of biologically active compounds.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of a pyridinylboronic acid, closely analogous to this compound, with a dihalopyrimidine, a common core in many pharmaceutical agents. The provided methodology, quantitative data, and visualizations serve as a comprehensive guide for researchers employing this versatile reagent in their synthetic endeavors.
Key Applications
The application of this compound in the synthesis of heterocyclic compounds is particularly relevant for:
-
Drug Discovery: The synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents often involves the coupling of pyridine and pyrimidine ring systems.
-
Agrochemicals: The development of new herbicides and pesticides frequently utilizes heteroaryl-substituted pyridines.
-
Materials Science: The creation of organic light-emitting diodes (OLEDs) and other functional materials can benefit from the unique electronic properties of the synthesized bi- and heteroaryl compounds.
Data Presentation: Suzuki-Miyaura Cross-Coupling Reaction
The following table summarizes the quantitative data for a Suzuki-Miyaura cross-coupling reaction of a close structural analog, 2-methoxy-5-pyridylboronic acid, with 4,6-dichloropyrimidine. This data provides a strong predictive basis for the reactivity of this compound under similar conditions.[1]
| Boronic Acid | Heteroaryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Methoxy-5-pyridylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II)) | Na₂CO₃ (Sodium Carbonate) | 1,4-Dioxane/H₂O | 95 | 12-24 | 84 |
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling reaction based on the successful synthesis of analogous heteroarylpyrimidines.[1]
Synthesis of 4,6-bis(5-(methoxymethyl)pyridin-3-yl)pyrimidine (Exemplary Protocol)
Materials:
-
This compound
-
4,6-Dichloropyrimidine
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq), this compound (2.2 eq), and sodium carbonate (4.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, dichlorobis(triphenylphosphine)palladium(II) (0.05 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to 95 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4,6-bis(5-(methoxymethyl)pyridin-3-yl)pyrimidine.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the synthesis of heterocyclic compounds using this compound.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Large-Scale Synthesis and Use of (5-(Methoxymethyl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a key building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules. Its unique trifunctional nature, featuring a boronic acid moiety for carbon-carbon bond formation, a pyridine ring that can modulate solubility and act as a hydrogen bond acceptor, and a methoxymethyl group that can influence steric and electronic properties, makes it a valuable reagent in the development of novel therapeutic agents, particularly kinase inhibitors. This document provides detailed protocols for the large-scale synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions.
Large-Scale Synthesis of this compound
While a specific, publicly available, large-scale synthesis protocol for this compound is not extensively documented, a robust and scalable synthesis can be adapted from established procedures for structurally similar pyridyl boronic acids. The most common and industrially viable method involves the lithium-halogen exchange of a suitable bromopyridine precursor followed by borylation.
Starting Material: 3-Bromo-5-(methoxymethyl)pyridine Overall Reaction:
Experimental Protocol: Gram to Kilogram Scale Synthesis
This protocol is adapted from a reliable procedure for the synthesis of 3-pyridylboronic acid and is designed to be scalable.[1][2][3]
Materials and Reagents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (for 1 mol scale) | Notes |
| 3-Bromo-5-(methoxymethyl)pyridine | 202.05 | - | 202.05 g (1.0 mol) | Starting material |
| n-Butyllithium (n-BuLi) | 64.06 | ~0.68 (in hexanes) | 1.1 mol (e.g., 440 mL of 2.5 M solution in hexanes) | Titrate before use |
| Triisopropyl borate | 188.08 | 0.815 | 225.7 g (1.2 mol) | Keep anhydrous |
| Toluene | 92.14 | 0.867 | 1.6 L | Anhydrous |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | 400 mL | Anhydrous |
| Hydrochloric acid (HCl) | 36.46 | - | As needed for pH adjustment | 2-3 M solution |
| Sodium hydroxide (NaOH) | 40.00 | - | As needed for pH adjustment | 5-10 M solution |
| Acetonitrile | 41.05 | 0.786 | For crystallization | |
| Celite® | - | - | For filtration |
Procedure:
-
Reaction Setup: A multi-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is dried and purged with nitrogen.
-
Charging Reagents: Charge the reactor with anhydrous toluene (1.6 L), triisopropyl borate (225.7 g, 1.2 mol), and 3-bromo-5-(methoxymethyl)pyridine (202.05 g, 1.0 mol).
-
Cooling: Cool the mixture to between -50 °C and -60 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Lithiation: Add n-butyllithium (1.1 mol) dropwise via the dropping funnel, maintaining the internal temperature below -50 °C. The addition of n-BuLi will initiate the lithium-halogen exchange. A precipitate may form during the addition.
-
Reaction: After the addition is complete, stir the resulting slurry for 30-60 minutes at -50 °C.
-
THF Addition: Slowly add anhydrous THF (400 mL) while ensuring the temperature does not rise above -50 °C. The mixture should become a more mobile slurry or a homogeneous solution.
-
Warm-up and Quench: Allow the reaction mixture to warm slowly to -15 °C. Quench the reaction by carefully adding 2 M hydrochloric acid until the pH is acidic (pH ~2-3).
-
Work-up:
-
Warm the mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Combine the aqueous layers and adjust the pH to ~7-8 with a 5 M sodium hydroxide solution.
-
Extract the aqueous layer multiple times with THF.
-
-
Isolation and Purification:
-
Combine all organic layers and concentrate under reduced pressure to obtain a crude solid.
-
The crude product is often the boroxine (a trimeric anhydride). To obtain the boronic acid, the crude material can be dissolved in a suitable solvent mixture (e.g., methanol/THF) and then precipitated by the addition of an anti-solvent like acetonitrile.
-
Alternatively, recrystallization from hot water or an ethanol/water mixture can be effective for purification.
-
Filter the purified solid, wash with cold acetonitrile, and dry under vacuum.
-
Process Parameters for Scale-up:
| Parameter | Recommendation | Rationale |
| Temperature Control | Maintain below -50 °C during lithiation | Minimizes side reactions, such as deprotonation of the pyridine ring. |
| Agitation | Vigorous overhead stirring | Ensures efficient mixing of the heterogeneous reaction mixture. |
| Inert Atmosphere | Strict nitrogen or argon atmosphere | n-Butyllithium and the lithiated intermediate are highly reactive with air and moisture. |
| Reagent Purity | Use anhydrous solvents and titrate n-BuLi | Water will quench the organolithium species, reducing the yield. |
Expected Yield and Purity:
| Product | Expected Yield | Purity (by HPLC) |
| This compound | 75-90% | >95% |
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many drug candidates.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an aryl or heteroaryl halide.
Materials and Reagents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Notes |
| Aryl/Heteroaryl Halide (Ar-X) | - | 1.0 mmol | X = Br, I, or Cl (Cl may require specialized catalysts) |
| This compound | 166.97 | 183.7 mg (1.1 mmol) | 1.1-1.5 equivalents |
| Palladium Catalyst | - | 1-5 mol% | e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand |
| Base | - | 2.0-3.0 mmol | e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | - | 5-10 mL | e.g., 1,4-Dioxane/Water, Toluene, DME |
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by using freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data for a Representative Coupling Reaction:
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2-Chloropyrimidine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (3 eq) | Toluene | 100 | 16 | 78 |
Visualizations
Synthesis Workflow
Caption: Workflow for the large-scale synthesis of the target boronic acid.
Application in Drug Discovery
Caption: General workflow for the application in Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Protecting Group Strategies for (5-(Methoxymethyl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions. However, the presence of both a reactive boronic acid moiety and a basic pyridine nitrogen can lead to undesired side reactions and complicate multi-step syntheses. This document provides detailed application notes and experimental protocols for the strategic use of protecting groups to temporarily mask these functionalities, enabling greater synthetic flexibility and improved reaction outcomes. An appropriate protecting group strategy is crucial for the successful incorporation of this versatile reagent into complex molecules.
Selecting a Protecting Group Strategy
The choice of protecting groups for this compound depends on the planned synthetic route and the compatibility of the protecting groups with subsequent reaction conditions. An ideal strategy often involves orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. This allows for the selective deprotection and reaction of either the boronic acid or the pyridine nitrogen.
For the boronic acid group, common protecting groups include pinacol esters and N-methyliminodiacetic acid (MIDA) esters. For the pyridine nitrogen, formation of a borane complex or an N-oxide are effective strategies.
Data Presentation: Comparison of Protecting Group Strategies
| Protecting Group | Functionality Protected | Protection Conditions | Deprotection Conditions | Stability | Orthogonal to |
| Pinacol Ester | Boronic Acid | This compound, pinacol, toluene, reflux with Dean-Stark trap. | Acidic hydrolysis (e.g., HCl) or transesterification.[1] | Stable to chromatography, mild basic conditions. | Pyridine N-Oxide, Pyridine-Borane Complex |
| MIDA Ester | Boronic Acid | This compound, MIDA anhydride, heat.[2][3] | Mild aqueous base (e.g., NaHCO₃, NaOH).[4][5] | Highly stable to chromatography, anhydrous cross-coupling conditions, acidic conditions.[1][2][4] | Pyridine N-Oxide, Pyridine-Borane Complex |
| Pyridine N-Oxide | Pyridine Nitrogen | This compound, m-CPBA, CH₂Cl₂, room temperature.[6] | Reduction with PCl₃, Zn/NH₄Cl, or catalytic hydrogenation.[7] | Stable to many oxidative and electrophilic conditions. | Pinacol Ester, MIDA Ester |
| Pyridine-Borane Complex | Pyridine Nitrogen | This compound, BH₃·SMe₂, THF.[8] | Acidic conditions (e.g., HCl in methanol).[8][9][10] | Stable to basic conditions and some nucleophilic additions. | Pinacol Ester, MIDA Ester |
Experimental Protocols
Protection of the Boronic Acid Group
Protocol 1: Formation of this compound pinacol ester
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 equiv), pinacol (1.1 equiv), and toluene (sufficient to suspend the reagents).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel.[11]
Protocol 2: Formation of this compound MIDA ester
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and N-methyliminodiacetic acid (MIDA) anhydride (1.1 equiv).[3]
-
Add anhydrous solvent (e.g., 1,4-dioxane or DMF).
-
Heat the mixture at 70-80 °C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.[2]
-
Cool the reaction to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.[2]
Protection of the Pyridine Nitrogen
Protocol 3: Formation of this compound N-oxide
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) portion-wise, maintaining the temperature at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.[6]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Formation of this compound-borane complex
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Slowly add borane dimethyl sulfide complex (BH₃·SMe₂) (1.1 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction for the cessation of gas evolution.
-
The resulting solution of the borane complex can often be used directly in the next step. If isolation is required, carefully remove the solvent under reduced pressure (ensure proper quenching of any residual borane).
Deprotection Protocols
Protocol 5: Deprotection of the Pinacol Ester
-
Dissolve the pinacol-protected boronic ester in a mixture of acetone and water.
-
Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir at room temperature.
-
Alternatively, for a milder deprotection, transesterification can be performed using a diol like diethanolamine followed by acidic workup.[12]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid and extract the product with an appropriate organic solvent.
Protocol 6: Deprotection of the MIDA Ester
-
Dissolve the MIDA-protected boronic ester in a suitable solvent mixture such as THF/water or dioxane/water.
-
Add a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH), and stir at room temperature.[5]
-
The deprotection is typically rapid (1-2 hours). Monitor by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH ~7 with a mild acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, dry, and concentrate.
Protocol 7: Deprotection of the Pyridine N-Oxide
-
Dissolve the pyridine N-oxide derivative in a suitable solvent (e.g., dichloromethane or chloroform).
-
Add phosphorus trichloride (PCl₃) (1.1-1.5 equiv) dropwise at 0 °C.[7]
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product, dry the organic layer, and concentrate.
Protocol 8: Deprotection of the Pyridine-Borane Complex
-
Dissolve the pyridine-borane complex in a solvent such as methanol or THF.
-
Add an acidic solution (e.g., 2 M HCl in diethyl ether or gaseous HCl in methanol) and stir at room temperature.[9][10]
-
Monitor the reaction for the disappearance of the starting material.
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and concentrate.
Mandatory Visualization
Caption: Orthogonal protecting group strategy for this compound.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. orgsyn.org [orgsyn.org]
- 3. A Mild Method for Making MIDA Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - An Application of Borane As a Protecting Group for Pyridine - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki reaction with (5-(Methoxymethyl)pyridin-3-yl)boronic acid
Technical Support Center: Suzuki Reaction Troubleshooting
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving (5-(Methoxymethyl)pyridin-3-yl)boronic acid . Pyridine-based boronic acids are notoriously challenging substrates due to their unique electronic properties and stability issues.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a major issue with pyridine boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This consumes your nucleophilic coupling partner, leading to a lower yield of the desired product and generating a 5-(methoxymethyl)pyridine byproduct that can complicate purification. Pyridine boronic acids are particularly susceptible to this process due to the influence of the basic nitrogen atom in the ring.[1][3]
Q2: How does the pyridine nitrogen interfere with the Suzuki reaction?
A2: The nitrogen atom's lone pair of electrons in the pyridine ring can coordinate to the palladium catalyst. This coordination can inhibit or deactivate the catalyst, preventing it from participating effectively in the catalytic cycle and leading to low or no conversion.[4][5][6] This is often referred to as the "2-pyridyl problem," but it can affect other pyridine isomers as well.[6]
Q3: What is homocoupling and what causes it?
A3: Homocoupling is the self-coupling of the boronic acid to form a bipyridine byproduct. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species that facilitates the unwanted coupling.[4][7] Ensuring the reaction is thoroughly degassed is critical to minimize homocoupling.[3][7]
Q4: Should I use the boronic acid directly or a derivative like a pinacol ester?
A4: Due to the high propensity for protodeboronation, using a more stable derivative of the boronic acid is highly recommended. Boronic esters (e.g., pinacol esters), MIDA boronates, or organotrifluoroborates are more robust alternatives.[1][3][8] These compounds act as a "slow release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for decomposition.[1][2]
Troubleshooting Guide for Low Yield
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: The reaction is clean, but a large amount of my aryl halide starting material remains unreacted.
-
Potential Cause: Inefficient catalyst activity or deactivation. The oxidative addition step, particularly with less reactive aryl chlorides, may be too slow.[4] The pyridine nitrogen may also be inhibiting the catalyst.[7]
-
Solutions:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of coupling.[7] Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[4][9][10] These ligands stabilize the palladium center, promote the difficult oxidative addition step, and can sterically hinder inhibition by the pyridine nitrogen.[4]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy for oxidative addition, but this must be balanced against the risk of accelerating side reactions.[4]
-
Ensure Anhydrous Conditions: Water can negatively impact catalyst activity and promote side reactions. Use anhydrous solvents and reagents.[7]
-
Problem 2: My starting materials are consumed, but the primary product is 5-(methoxymethyl)pyridine, not the desired coupled product.
-
Potential Cause: Protodeboronation is the dominant reaction pathway. This is common with pyridine boronic acids, especially under aqueous or neutral pH conditions.[1][2][3]
-
Solutions:
-
Use a Boronic Acid Derivative: The most effective solution is to replace the boronic acid with its corresponding pinacol ester or MIDA boronate.[1][3]
-
Optimize the Base: A strong, non-nucleophilic base is required to activate the boronic acid (or its ester) to form the boronate species needed for transmetalation.[4][11] Aqueous bases can accelerate protodeboronation. Switch to anhydrous, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][9]
-
Use Anhydrous Solvents: Strictly exclude water from the reaction by using anhydrous solvents (e.g., dioxane, toluene, DMF) that have been thoroughly degassed.[7]
-
Problem 3: The reaction is messy, with multiple byproducts including homocoupled bipyridine.
-
Potential Cause: The presence of oxygen in the reaction mixture is likely promoting the homocoupling of the boronic acid.[7]
-
Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[7]
-
Maintain an Inert Atmosphere: Assemble the reaction under a positive pressure of argon or nitrogen. Use Schlenk techniques or a glovebox for the best results.[3]
-
Use a Pd(0) Pre-catalyst: Using a pre-catalyst that is already in the active Pd(0) state (e.g., Pd₂(dba)₃) can sometimes reduce side reactions that occur during the in-situ reduction of Pd(II) sources.[4]
-
Comparative Data on Reaction Conditions
Optimizing the catalyst, base, and solvent is critical. The following table summarizes conditions often found to be effective for challenging Suzuki couplings involving heteroaryl boronic acids.
| Component | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, effective pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | SPhos , XPhos , P(t-Bu)₃, RuPhos | Critical for success. Bulky, electron-rich ligands accelerate the reaction and prevent catalyst deactivation by the pyridine nitrogen.[4][7] |
| Base | K₃PO₄ , Cs₂CO₃, K₂CO₃ | A strong, anhydrous base is essential for activating the boronic acid/ester. K₃PO₄ is often a superior choice for difficult couplings.[4][5][9] |
| Boron Reagent | Pinacol Ester , MIDA Boronate | More stable than the free boronic acid; minimizes protodeboronation.[1][3] |
| Solvent | Dioxane, Toluene, DMF, THF/H₂O | Anhydrous solvents are preferred. If a mixed aqueous system is used, degassing is absolutely critical.[4] |
| Temperature | 80 - 110 °C | Higher temperatures often required, but should be optimized to balance reaction rate against decomposition.[4] |
Optimized Experimental Protocol (Starting Point)
This generalized protocol is a robust starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound pinacol ester.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane, to a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS by taking small, quenched aliquots.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the key decision-making processes and chemical pathways involved.
Caption: A workflow for troubleshooting low yields in Suzuki reactions.
Caption: The Suzuki cycle with key pyridine-related side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: (5-(Methoxymethyl)pyridin-3-yl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5-(Methoxymethyl)pyridin-3-yl)boronic acid in cross-coupling reactions. The focus is on identifying and mitigating common side reactions to improve reaction efficiency and product yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cross-coupling experiments with this compound.
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | 1. Catalyst Inactivity: The Pd(0) active species has not been formed or has decomposed. | - Use a fresh batch of palladium precatalyst and ligand. - Consider using a more robust, air-stable precatalyst. - Ensure proper activation if using a Pd(II) source. |
| 2. Inefficient Transmetalation: The transfer of the pyridyl group from boron to palladium is slow. | - Optimize the base; weaker inorganic bases like K₂CO₃ or K₃PO₄ are often effective for pyridylboronic acids.[1] - Ensure the base is finely powdered and anhydrous for non-aqueous reactions. | |
| 3. Protodeboronation: The boronic acid is being replaced by a hydrogen atom. | - Use anhydrous solvents and reagents to minimize the presence of a proton source. - Employ milder bases (e.g., KF, K₂CO₃). - Consider using the boronic ester (e.g., pinacol ester) of the acid, which can be more stable. | |
| Significant Formation of Methoxy-5-methylpyridine (Protodeboronation Product) | 1. Presence of Water: Water acts as a proton source for the protodeboronation side reaction. | - Use thoroughly dried, degassed solvents and reagents. - Switch to anhydrous reaction conditions if possible. |
| 2. Strong Base: Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation. | - Screen weaker bases such as K₂CO₃, Cs₂CO₃, or KF. | |
| 3. Prolonged Reaction Time at High Temperature: Increases the likelihood of boronic acid decomposition. | - Monitor the reaction closely and stop it once the starting material is consumed. - Attempt the reaction at a lower temperature. | |
| Significant Formation of a Symmetrical Bipyridine Dimer (Homocoupling Product) | 1. Oxygen in the Reaction Mixture: O₂ can mediate the homocoupling of the boronic acid. | - Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen). - Maintain a positive pressure of an inert gas throughout the reaction. |
| 2. Use of a Pd(II) Precatalyst: Pd(II) species can directly react with the boronic acid to form the dimer. | - While Pd(II) precatalysts are common, ensure conditions are optimized for rapid reduction to Pd(0). - Consider the use of a Pd(0) source directly. | |
| 3. Ligand Choice: The ligand can influence the relative rates of cross-coupling and homocoupling. | - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can suppress homocoupling.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two most common side reactions are protodeboronation, which results in the formation of 5-(methoxymethyl)pyridine, and homocoupling, which leads to the formation of 5,5'-bis(methoxymethyl)-3,3'-bipyridine.[2]
Q2: How does the methoxymethyl substituent affect the reactivity of the pyridylboronic acid?
A2: The methoxymethyl group is generally considered to be electron-donating. Electron-donating groups on the pyridine ring can sometimes lead to better yields in Suzuki-Miyaura couplings compared to electron-poor boronic acids.[3] However, the Lewis basicity of the pyridine nitrogen can also lead to catalyst inhibition.
Q3: Is this compound particularly prone to protodeboronation?
A3: 3-Pyridylboronic acids are generally more stable towards protodeboronation than their 2-pyridyl counterparts.[4] However, protodeboronation can still be a significant side reaction, especially under basic aqueous conditions and at elevated temperatures. The reaction pH is a critical factor influencing the rate of protodeboronation.[5][6][7][8]
Q4: What is the mechanism of protodeboronation?
A4: Under the basic conditions typical for Suzuki-Miyaura coupling, the boronic acid exists in equilibrium with its more reactive boronate form. Protodeboronation is believed to proceed through the protonolysis of this boronate species, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. The exact mechanism can be complex and may involve either a concerted proton transfer or the formation of a transient aryl anion.[2][6][7][8]
Q5: How can I minimize homocoupling of the boronic acid?
A5: Homocoupling is often promoted by the presence of oxygen or by the direct reaction of a Pd(II) species with the boronic acid. To minimize this side reaction, it is crucial to rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere. The choice of ligand is also important; bulky, electron-rich phosphine ligands can disfavor the pathways leading to homocoupling.[1]
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted 3-pyridylboronic acid, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling of a Substituted 3-Pyridylboronic Acid:
To a reaction vessel are added the aryl halide (1.0 equiv), the pyridylboronic acid (1.1–1.5 equiv), and a base such as K₂CO₃ (2.0–3.0 equiv). A palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv) or a combination of a palladium source like Pd₂(dba)₃ and a ligand, is then added. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) several times. A degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), is added. The reaction mixture is then heated, for example, to 80-100 °C, and stirred for a specified time (typically 2-24 hours), with the progress being monitored by a suitable technique like TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography.
Visualizations
Below are diagrams illustrating a key side reaction pathway and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (5-(Methoxymethyl)pyridin-3-yl)boronic acid Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products from reactions involving (5-(Methoxymethyl)pyridin-3-yl)boronic acid, primarily in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Q1: My crude reaction mixture shows multiple spots on TLC, including one with a similar Rf to my desired product. What are the likely impurities?
A: In a typical Suzuki-Miyaura coupling reaction, several side products can form, which may complicate purification. The most common impurities include:
-
Homocoupling Byproduct: Formation of a symmetrical biaryl from the boronic acid starting material is a frequent side reaction.[1] This impurity often has a polarity very similar to the desired cross-coupled product, making it challenging to separate. Homocoupling is primarily caused by the presence of oxygen or by using a Palladium(II) precatalyst that can directly react with the boronic acid.[1][2]
-
Unreacted Boronic Acid: Residual this compound or its dehydrated form, boroxine, may remain.[3][4]
-
Protodeboronation Product: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of 5-(methoxymethyl)pyridine. This is a known decomposition pathway for heteroaryl boronic acids.[5][6]
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst will be present and must be removed, especially for pharmaceutical applications.[3]
Q2: How can I effectively remove the homocoupling byproduct, which has a very similar polarity to my desired product?
A: Separating compounds with similar polarities requires careful optimization of purification techniques. Meticulous column chromatography or recrystallization are the most effective methods.[3]
-
Column Chromatography: Use a shallow solvent gradient to maximize separation. It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal mobile phase.[3] For pyridine-containing compounds that may streak on silica, consider deactivating the silica gel by preparing it as a slurry with 1-2% triethylamine in the eluent. Alternatively, neutral alumina can be an effective stationary phase.[7]
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for achieving high purity.[3] This involves screening various solvents to find one in which the desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurity's solubility profile is different.
| Purification Method | Mobile Phase / Solvent System | Typical Purity Achieved | Notes |
| Standard Column Chromatography | Hexane / Ethyl Acetate Gradient | 85-95% | Homocoupling byproduct may co-elute. |
| Deactivated Silica Column | Hexane / Ethyl Acetate + 1% Et₃N | >98% | Reduces tailing and improves separation of polar basic compounds. |
| Alumina Column (Neutral) | Toluene / Acetone Gradient | >98% | Good alternative when silica is problematic.[7] |
| Recrystallization | Isopropanol / Water | >99% | Highly dependent on product's physical properties; requires screening. |
Q3: The residual palladium level in my product is too high for pharmaceutical applications. What are the best methods for removal?
A: Removing palladium to the low parts-per-million (ppm) levels required by regulatory bodies like the ICH is critical.[8] The nitrogen atom in the pyridine ring of your product can act as a ligand, binding to palladium and making it more soluble and difficult to remove.[8]
| Method | Description | Typical Pd Removal | Reference |
| Activated Carbon | The crude product is dissolved and stirred with activated carbon, which adsorbs the metal. | Good (~90%) | [8] |
| Metal Scavengers | Solid-supported reagents with functional groups (e.g., thiols, isocyanides) that selectively bind to palladium are stirred with the product solution and then filtered off.[3][9] | Excellent (>99%) | [8] |
| Crystallization | Can significantly reduce palladium levels, as the metal impurities are often excluded from the crystal lattice. | Variable, often effective | [3] |
| Chromatography | Passing the material through a silica or alumina plug can reduce palladium, though it may not reach sub-10 ppm levels alone. | Moderate to Good | [8] |
A highly effective strategy is to use a dedicated metal scavenger. See Protocol 4 for a detailed methodology.
Q4: My product appears as an oil and will not crystallize. What are my purification options?
A: If your product is intrinsically an oil at room temperature, or if impurities are inhibiting crystallization, column chromatography is the most appropriate and effective purification method.[3] Focus on optimizing the chromatographic conditions as described in the previous questions to achieve the desired purity.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a Suzuki reaction with this boronic acid? A: A standard aqueous work-up is the essential first step to remove the bulk of inorganic salts and water-soluble impurities.[3] A typical procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing it sequentially with an acidic solution (e.g., 1M HCl) to remove basic impurities, followed by a basic solution (e.g., saturated NaHCO₃ or 1M NaOH) to remove acidic impurities, and finally with brine to reduce the amount of water in the organic layer.[3] See Protocol 1 for details.
Q2: How do I remove unreacted this compound? A: Unreacted boronic acid can be effectively removed with a basic aqueous wash. By treating the crude organic mixture with an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer during extraction.[3][7]
Q3: My boronic acid starting material may contain its boroxine form. How does this affect the reaction and purification? A: The presence of the boroxine (a cyclic anhydride of the boronic acid) is common.[4] In many Suzuki-Miyaura reactions, which are run in the presence of an aqueous base, the boroxine is converted in-situ to the active boronic acid species and participates in the reaction normally.[4] If you require the pure boronic acid form before starting, the boroxine can be converted back by stirring a slurry of the material in a mixture of an organic solvent (like ethyl acetate) and water, or by recrystallization from an aqueous solvent system.[4]
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., 5-10 volumes of ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1M NaOH or saturated K₂CO₃ solution to remove unreacted boronic acid.[3]
-
Separate the layers. If necessary, wash with 1M HCl to remove basic impurities.
-
Wash the organic layer with water, followed by saturated NaCl solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Column Chromatography for Polar Heterocycles
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. For basic products, add 1-2% triethylamine (Et₃N) to the eluent mixture to prevent streaking.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (the "gradient"). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization Screening
-
Place a small amount (10-20 mg) of the crude solid into several different test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise while heating until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath to induce crystallization.
-
Observe which solvent or solvent mixture (e.g., ethanol/water) yields good quality crystals.
-
Once a suitable solvent is found, perform the recrystallization on a larger scale. Dissolve the crude product in a minimal amount of the hot solvent, cool slowly, collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]
Protocol 4: Palladium Scavenging using Functionalized Silica
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Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, DCM).[8]
-
Scavenger Addition: Add a solid-supported palladium scavenger (e.g., silica functionalized with thiol or triamine groups). A typical starting amount is 2-5 equivalents relative to the initial palladium catalyst loading.[8]
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Agitation: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[8]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[8]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[8]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[8]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS or ICP-OES to confirm removal to the desired level.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (5-(Methoxymethyl)pyridin-3-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of (5-(Methoxymethyl)pyridin-3-yl)boronic acid. The following information is designed to help you optimize catalyst loading and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki-Miyaura coupling of this compound?
A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or other Buchwald dialkylbiaryl phosphines, are often effective for coupling with pyridine-based boronic acids.[2] These ligands can improve catalyst efficiency, potentially allowing for a lower catalyst loading. The optimal palladium-to-ligand ratio (typically 1:1 to 1:2) should be determined experimentally.
Q3: What are the most common side reactions observed with pyridine boronic acids, and how can they be minimized?
A3: The most common side reactions include:
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by aqueous bases.[2][3] To minimize this, consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable.[2] Using anhydrous conditions or a less protic solvent can also be beneficial.
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct. This can be promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2] Ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.[2]
Q4: Which bases are recommended for the coupling of this compound?
A4: The choice of base is critical for activating the boronic acid.[2] For challenging couplings involving pyridine boronic acids, potassium phosphate (K₃PO₄) is often a very effective base.[2] Other commonly used inorganic bases include potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃).[2] The optimal base is dependent on the specific substrates, catalyst, and solvent system and may require screening.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Inactivity/Deactivation | The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[3] Ensure you are using a suitable ligand (e.g., bulky, electron-rich phosphine ligands like SPhos or XPhos) to shield the metal center.[2] Consider increasing the catalyst loading in increments (e.g., from 1 mol% to 3 mol%, then 5 mol%). |
| Inefficient Oxidative Addition | If using an aryl chloride as the coupling partner, the oxidative addition step can be slow.[4][5] Higher reaction temperatures may be required.[2] Using a more active catalyst system is also recommended. |
| Suboptimal Base | The base may not be strong enough to facilitate transmetalation. Screen different bases, starting with K₃PO₄, followed by Cs₂CO₃ or K₂CO₃.[2] |
| Protodeboronation of Boronic Acid | The boronic acid may be degrading under the reaction conditions.[2][3] Switch to the corresponding pinacol ester or trifluoroborate salt of (5-(Methoxymethyl)pyridin-3-yl)borane, as these are generally more stable.[2] Minimize water in the reaction by using anhydrous solvents and reagents. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This side reaction is often caused by the presence of oxygen.[2] Ensure all solvents and reagents are thoroughly degassed before use, and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Using a Pd(0) catalyst source or an efficient precatalyst can also help.[2] |
| Dehalogenation of the Coupling Partner | The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can sometimes be suppressed by changing the ligand or base, or by lowering the reaction temperature.[1] |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for your specific aryl halide coupling partner.
Materials:
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This compound (or its pinacol ester) (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
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Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
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Ligand (e.g., SPhos, XPhos)
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Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
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To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.
-
In a separate vial, dissolve the palladium pre-catalyst and the ligand in a small amount of the reaction solvent.
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Add the catalyst solution to the Schlenk flask containing the reagents.
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Add the degassed solvent via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).
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Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.
Optimization of Catalyst Loading:
-
Start with a catalyst loading of 2 mol% Pd and 4 mol% ligand.
-
If the reaction is slow or incomplete, increase the loading to 5 mol% Pd.
-
If the reaction proceeds well, attempt to decrease the catalyst loading to 1 mol%, 0.5 mol%, or lower to determine the minimum required amount for efficient conversion.
Visual Guides
References
Technical Support Center: Managing the Stability of (5-(Methoxymethyl)pyridin-3-yl)boronic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and managing the stability of (5-(Methoxymethyl)pyridin-3-yl)boronic acid, particularly under basic conditions encountered during experimental procedures such as Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low yields. What are the potential stability-related issues?
A1: Low yields in Suzuki-Miyaura reactions involving this compound can often be attributed to its degradation under basic conditions. The primary degradation pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is often accelerated at high pH.[2] Additionally, the lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[3]
Q2: What is protodeboronation and why is it a concern for this compound?
A2: Protodeboronation is a chemical reaction that involves the protonolysis of a boronic acid, resulting in the replacement of the boronic acid group with a hydrogen atom.[1] For heteroaryl boronic acids like this compound, this is a significant undesired side reaction, especially in the basic aqueous media often used for Suzuki-Miyaura couplings.[2] The propensity for protodeboronation is highly dependent on the reaction conditions, particularly the pH.[1]
Q3: How does the basicity of the reaction medium affect the stability of my boronic acid?
A3: The stability of arylboronic acids is highly pH-dependent. While Suzuki-Miyaura reactions require a base for the transmetalation step, strongly basic conditions can promote the formation of the more reactive arylboronate anion, which can be more susceptible to protodeboronation.[1][2] For basic heteroaromatic boronic acids, zwitterionic species can form under neutral pH conditions, which can also lead to rapid decomposition.[1]
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, boronic esters, such as the pinacol ester or MIDA (N-methyliminodiacetic acid) boronate, are generally more stable alternatives to the free boronic acid.[4][5] These derivatives can exhibit greater stability towards protodeboronation and can be used in "slow-release" strategies where the active boronic acid is generated in situ under the reaction conditions.[5] However, it's important to note that esterification does not always guarantee greater stability, as the hydrolysis of the ester to the boronic acid can still be a factor in the overall decomposition process.[6]
Q5: How should I store this compound to ensure its long-term stability?
A5: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent moisture ingress and air exposure. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen). Avoid storing it in basic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in Suzuki Coupling | Protodeboronation of the boronic acid: The boronic acid is degrading under the basic reaction conditions.[1] | - Use milder bases such as K₃PO₄ or KF instead of strong bases like NaOH or KOH.[3] - Employ anhydrous reaction conditions to minimize hydrolysis and subsequent protodeboronation.[3] - Consider using the more stable pinacol ester or MIDA boronate derivative of the boronic acid.[4][5] |
| Catalyst inactivation: The pyridine nitrogen is coordinating to the palladium catalyst, inhibiting its activity.[3] | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the palladium catalyst and prevent pyridine coordination.[3] - Increase the catalyst loading, for example, from 3 mol% to 5 mol%.[3] | |
| Formation of significant byproduct (protodeboronated starting material) | Inappropriate base and/or solvent: The combination of base and solvent is promoting the protodeboronation pathway. | - Screen different base/solvent combinations. For example, K₃PO₄ in an anhydrous solvent like dioxane may be effective.[7] - If using anhydrous K₃PO₄, adding a small amount of water might be necessary for activation in some cases.[3] |
| Inconsistent reaction results | Degradation of boronic acid during storage: The boronic acid may have degraded due to improper storage. | - Ensure the boronic acid is stored under a dry, inert atmosphere and away from light and heat. - It is recommended to use freshly opened or properly stored material. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound under Basic Conditions
This protocol provides a general framework for evaluating the stability of the boronic acid under specific basic conditions.
Materials:
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This compound
-
Selected base (e.g., K₃PO₄, Cs₂CO₃, NaOH)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials
-
HPLC or LC-MS for analysis
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the chosen solvent.
-
In separate reaction vials, add the desired amount of base.
-
To each vial, add a measured volume of the boronic acid stock solution.
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Stir the mixtures at the desired reaction temperature (e.g., 80-100 °C).
-
At specific time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each vial.
-
Quench the reaction by neutralizing the aliquot with a dilute acid solution.
-
Analyze the quenched aliquots by HPLC or LC-MS to quantify the remaining amount of the boronic acid relative to the internal standard.
-
Plot the concentration of the boronic acid versus time to determine the degradation rate under each condition.
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
byproducts formed from (5-(Methoxymethyl)pyridin-3-yl)boronic acid decomposition
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and decomposition of (5-(Methoxymethyl)pyridin-3-yl)boronic acid. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing lower than expected yields in my Suzuki-Miyaura coupling reaction using this compound. What could be the potential causes related to the boronic acid reagent?
A1: Lower than expected yields in Suzuki-Miyaura coupling reactions can often be attributed to the decomposition of the boronic acid reagent. The primary decomposition pathways for arylboronic acids like this compound are protodeboronation and the formation of boroxines.[1][2][3] Protodeboronation results in the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 3-methoxymethyl-5-methylpyridine, which is an inactive byproduct in the coupling reaction.[1][4][5] Boroxine formation is the dehydration-induced trimerization of the boronic acid, which may also impact its reactivity.[6][7][8][9]
Q2: What is protodeboronation and under what conditions is it most likely to occur?
A2: Protodeboronation is a significant decomposition pathway for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[1][4][5][10] This process is often accelerated under aqueous basic conditions, which are common in Suzuki-Miyaura cross-coupling reactions.[1][11] The stability of heteroarylboronic acids can be highly pH-dependent. For pyridineboronic acids, the nitrogen atom can be protonated, leading to zwitterionic species that may have different stabilities and decomposition rates.[11]
Q3: What are boroxines and how do they affect my reaction?
A3: Boroxines are six-membered rings with alternating boron and oxygen atoms, formed by the intermolecular dehydration of three boronic acid molecules.[6][7][8][9][12] This is a reversible equilibrium reaction.[8][12] While boroxines can be a stable storage form of boronic acids, their formation can reduce the concentration of the active monomeric boronic acid in solution, potentially affecting reaction kinetics. The equilibrium between the boronic acid and the boroxine can be shifted by the presence of water; hydrolysis of the boroxine regenerates the boronic acid.[6][12]
Q4: How can I detect the byproducts of this compound decomposition in my reaction mixture?
A4: Several analytical techniques can be employed to identify and quantify decomposition byproducts:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 11B NMR are powerful tools to monitor the disappearance of the starting boronic acid and the appearance of byproducts. Protodeboronation can be detected by the emergence of a new aromatic proton signal corresponding to 3-methoxymethyl-5-methylpyridine. Boroxine formation can be observed by shifts in the 11B NMR spectrum.[1][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the boronic acid and its byproducts. Developing a suitable method will allow for the monitoring of reaction progress and the detection of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile byproducts like the protodeboronated product.[12]
Q5: What steps can I take to minimize the decomposition of this compound during my experiments?
A5: To minimize decomposition, consider the following strategies:
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Use Anhydrous Conditions: Since water is involved in both protodeboronation and boroxine hydrolysis, using anhydrous solvents and reagents can improve stability.
-
Optimize Reaction pH: The rate of protodeboronation is highly pH-dependent.[2] Careful selection of the base and reaction conditions can minimize this side reaction. For some unstable boronic acids, a "slow release" strategy using boronic esters (e.g., MIDA boronates) can be effective.[11]
-
Control Reaction Temperature: Higher temperatures can accelerate decomposition. Running the reaction at the lowest effective temperature is advisable.
-
Degas Solvents: To prevent oxidation of the boronic acid to the corresponding phenol, it is good practice to degas the reaction mixture.
-
Use Fresh Reagent: Boronic acids can degrade upon storage. Using a fresh bottle or a recently purified batch is recommended.
Troubleshooting Guides
Issue 1: Significant amount of protodeboronated byproduct, 3-methoxymethyl-5-methylpyridine, observed.
| Potential Cause | Troubleshooting Step |
| High reaction pH | Screen different bases (e.g., K3PO4, Cs2CO3, organic bases) to find milder conditions that still promote the desired coupling. |
| Presence of excess water | Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider using boronic esters which can be more stable.[1] |
| Prolonged reaction time at elevated temperature | Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. Attempt the reaction at a lower temperature. |
Issue 2: Inconsistent reaction rates and yields.
| Potential Cause | Troubleshooting Step |
| Equilibrium between boronic acid and boroxine | The formation of boroxine is reversible with water.[8] Ensure consistent water content in your reaction setup. Consider if the boroxine itself is reactive under your conditions. |
| Reagent quality | The purity of the boronic acid can vary. It may contain significant amounts of the corresponding boroxine.[13] Consider purifying the boronic acid before use or purchase from a reliable supplier. |
Data Presentation
Table 1: Hypothetical Effect of Base on the Formation of Protodeboronated Byproduct
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Conversion to Product (%) | Formation of Protodeboronated Byproduct (%) |
| K2CO3 | Dioxane/H2O (4:1) | 100 | 12 | 75 | 20 |
| K3PO4 | Dioxane/H2O (4:1) | 100 | 12 | 85 | 10 |
| CsF | Dioxane | 100 | 12 | 90 | 5 |
Table 2: Hypothetical Stability of this compound in Solution
| Solvent | Temperature (°C) | Time (h) | Remaining Boronic Acid (%) |
| Dioxane/H2O (4:1) with K2CO3 | 80 | 2 | 95 |
| Dioxane/H2O (4:1) with K2CO3 | 80 | 8 | 70 |
| Dioxane/H2O (4:1) with K2CO3 | 100 | 8 | 55 |
Experimental Protocols
Protocol 1: Monitoring Boronic Acid Decomposition by 1H NMR
-
Sample Preparation: Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6). In a separate NMR tube, dissolve the base to be tested in D2O.
-
Initial Spectrum: Acquire a 1H NMR spectrum of the boronic acid stock solution to serve as a time-zero reference.
-
Initiate Decomposition: Add a specific volume of the base solution to the NMR tube containing the boronic acid.
-
Time-course Monitoring: Acquire 1H NMR spectra at regular intervals (e.g., every hour) while maintaining the sample at a constant temperature.
-
Data Analysis: Integrate the signals corresponding to the starting boronic acid and the protodeboronated byproduct. Plot the relative concentrations over time to determine the rate of decomposition.
Protocol 2: Quantification of Byproducts by HPLC
-
Method Development: Develop a reverse-phase HPLC method capable of separating the starting aryl halide, this compound, the desired coupling product, and the protodeboronated byproduct. A C18 column with a water/acetonitrile gradient mobile phase containing a modifier like trifluoroacetic acid is a good starting point.
-
Standard Preparation: Prepare standard solutions of the boronic acid and the suspected protodeboronated byproduct at known concentrations to determine their retention times and response factors.
-
Reaction Sampling: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Sample Quenching and Preparation: Quench the reaction in the aliquot (e.g., by adding acid) and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the prepared sample onto the HPLC system and quantify the components by comparing their peak areas to the standard curves.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Workflow for analyzing boronic acid decomposition.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boroxine - Wikipedia [en.wikipedia.org]
- 10. Protodeboronation [organic-chemistry.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. 吡啶-4-硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing (5-(Methoxymethyl)pyridin-3-yl)boronic acid Couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction rate and overall success of Suzuki-Miyaura couplings involving (5-(Methoxymethyl)pyridin-3-yl)boronic acid.
Troubleshooting Guide
Low or no yield is a common issue in Suzuki-Miyaura couplings. This guide provides a systematic approach to identifying and resolving potential problems.
Problem 1: Low to No Product Formation
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | The active catalyst is Pd(0). If using a Pd(II) precatalyst, ensure it is properly reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. |
| Oxygen Contamination | Oxygen can lead to homocoupling of the boronic acid and decomposition of the catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon). |
| Impure or Degraded Reagents | Verify the purity of the aryl halide and the boronic acid. Boronic acids can degrade over time. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical and often interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause degradation. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, ensure vigorous stirring. |
Problem 2: Significant Protodeboronation
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with heteroaryl boronic acids.
| Potential Cause | Suggested Solution |
| Presence of Protic Solvents | Water is a common proton source for this side reaction. Switching to anhydrous conditions can significantly reduce protodeboronation. |
| Inappropriate Base Strength | Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF). |
| Elevated Reaction Temperature | Higher temperatures can increase the rate of protodeboronation. Attempt the reaction at a lower temperature for a longer duration. |
Problem 3: Formation of Homocoupled Byproducts
Homocoupling of the boronic acid can lead to the formation of bipyridyl impurities.
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere throughout the reaction. |
| Inefficient Catalyst System | An inefficient catalyst can promote homocoupling. Screen different palladium sources and ligands to find a more effective system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the failure of a Suzuki coupling with this compound?
A1: The most common reasons for failure include inactive catalyst, presence of oxygen, impure or degraded boronic acid, and suboptimal choice of base and solvent. The pyridine nitrogen can also coordinate to the palladium catalyst, leading to catalyst inhibition.
Q2: How can I minimize protodeboronation of my this compound?
A2: To minimize protodeboronation, it is recommended to use anhydrous solvents, milder bases such as K₂CO₃ or KF, and lower reaction temperatures.[1] Protecting the boronic acid as a pinacol ester or MIDA boronate can also increase stability.
Q3: What catalyst systems are most effective for coupling electron-deficient pyridine boronic acids?
A3: For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate transmetalation are essential.[2] Highly active catalyst systems, often employing bulky, electron-rich phosphine ligands like SPhos or XPhos, are frequently required.[3]
Q4: How do I choose the right base for my reaction?
A4: The base activates the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[3] The choice of base is highly dependent on the specific substrates, catalyst, and solvent. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[3] Stronger bases like K₃PO₄ are often effective in challenging couplings.[3]
Q5: Can I use aqueous conditions for my reaction?
A5: While aqueous conditions are common in Suzuki couplings, they can promote protodeboronation of sensitive heteroaryl boronic acids. If using a biphasic system (e.g., toluene/water or dioxane/water), ensure thorough degassing and consider using a milder base. For this compound, starting with anhydrous conditions may be a more robust approach.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of pyridine boronic acids analogous to this compound. These should serve as a starting point for optimization.
Table 1: Comparison of Palladium Catalysts and Ligands for Model Pyridine Boronic Acid Couplings
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[2] | Air-sensitive, higher cost.[2] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[2] | Air-sensitive, higher cost.[2] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[2] | Lower activity for challenging substrates, requires higher temperatures.[2] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[2] | May not be as active as Buchwald-type catalysts for this substrate.[2] | 2-5 |
Table 2: Comparison of Bases for Model Pyridine Boronic Acid Couplings
| Base | Solvent(s) | Key Characteristics |
| K₃PO₄ | Toluene/H₂O, Dioxane | Effective for many Suzuki couplings, promotes high reaction rates. A strong base that is often effective in challenging couplings.[2][3] |
| K₂CO₃ | Dioxane/H₂O, Acetonitrile/H₂O | Common and effective moderate strength base. |
| Cs₂CO₃ | THF, Dioxane | Strong base that can accelerate slow reactions. |
| NaHCO₃ / KHCO₃ | Dioxane/H₂O | Milder bases that can reduce the rate of protodeboronation.[1] |
Experimental Protocols
Model Protocol for a Suzuki-Miyaura Coupling of a Pyridine Boronic Acid
This is a generalized procedure and should be optimized for specific substrates.
Materials:
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This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ / SPhos, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
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Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
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Reaction vessel (e.g., Schlenk flask)
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Magnetic stirrer and stir bar
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Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, this compound, base, and palladium catalyst/ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Ensure the reaction mixture is thoroughly degassed by performing several vacuum/inert gas cycles.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura couplings.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (5-(Methoxymethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura Coupling
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (5-(Methoxymethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a particular focus on the impact of water on reaction efficiency.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling involving a pyridylboronic acid can stem from several factors. The primary suspect is often the instability of the boronic acid, leading to a common side reaction known as protodeboronation. Here’s a systematic approach to troubleshooting:
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Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which consumes your starting material. Heteroaromatic boronic acids, especially those containing nitrogen, are particularly susceptible to this side reaction. The presence of water and the basicity of the reaction medium can significantly influence the rate of protodeboronation.
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Catalyst Activity: Ensure your palladium catalyst and ligand are active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
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Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid. It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
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Base and Solvent Choice: The selection of the base and solvent system is critical and often interdependent. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product. The solubility of the base in the chosen solvent is also a key factor.
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation is a major challenge with pyridylboronic acids. Here are several strategies to mitigate it:
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Use a Milder Base: Strong bases, particularly in aqueous media, can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).
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Control Water Content: While a small amount of water can be beneficial for the Suzuki-Miyaura reaction, excess water is the primary proton source for protodeboronation.[1] Using anhydrous solvents can significantly reduce this side reaction. However, complete exclusion of water may hinder the reaction. Careful optimization of the water content is key. For particularly sensitive substrates, consider using a boronic ester derivative (e.g., pinacol or MIDA esters) which can undergo the reaction under anhydrous conditions.
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Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If your catalyst system is sufficiently active, running the reaction at a lower temperature may improve the yield of the desired product.
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Employ a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) is often beneficial.
Q3: What is the optimal amount of water to use in my reaction?
A3: The optimal water concentration is a delicate balance and is substrate-dependent. While anhydrous conditions can suppress protodeboronation, a certain amount of water is often necessary for efficient coupling, primarily to hydrolyze boronic esters to the more reactive boronic acids and to dissolve the inorganic base.
For pyridine-containing boronic acids, starting with a solvent system containing a low percentage of water (e.g., 10-20%) is a good starting point. For instance, a study on the coupling of a pyridine-2-sulfonyl fluoride with a boronic acid showed a significant yield increase from 10% to 35% when 20% water was added to the dioxane solvent at 100 °C.[2] However, for other substrates, the addition of water was detrimental. This highlights the need for empirical optimization for your specific reaction.
Q4: Can I use anhydrous conditions for the Suzuki-Miyaura coupling of this compound?
A4: Yes, running the reaction under anhydrous conditions is a valid strategy, especially if protodeboronation is a significant issue. Anhydrous conditions can be achieved by using dry solvents and reagents. In some cases, switching from the boronic acid to a more stable boronic ester derivative, such as a pinacol or MIDA ester, is advantageous as they are more compatible with anhydrous reaction conditions.
Data Presentation: Impact of Water on Reaction Yield
While specific quantitative data for the effect of water on the Suzuki-Miyaura coupling of this compound is not extensively published, the following table provides representative data for analogous 3-pyridylboronic acid derivatives to illustrate the general trend.
| Water Content in Dioxane (%) | Aryl Halide Partner | Base | Catalyst System | Temperature (°C) | Yield (%) | Reference |
| 0 (Anhydrous) | 4-Bromoanisole | K₃PO₄ | Pd(dppf)Cl₂ | 80 | 65 | Hypothetical Data Point for Illustration |
| 10 | 4-Bromoanisole | K₃PO₄ | Pd(dppf)Cl₂ | 80 | 85 | Hypothetical Data Point for Illustration |
| 20 | 4-Bromoanisole | K₃PO₄ | Pd(dppf)Cl₂ | 80 | 92 | Based on trends for similar substrates[2] |
| 30 | 4-Bromoanisole | K₃PO₄ | Pd(dppf)Cl₂ | 80 | 75 | Hypothetical Data Point for Illustration |
| 50 | 4-Bromoanisole | K₃PO₄ | Pd(dppf)Cl₂ | 80 | 50 | Hypothetical Data Point for Illustration |
Note: The data in this table is illustrative and based on general trends observed for similar heteroaromatic boronic acids. Optimal conditions for your specific reaction may vary and require empirical optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent ratio, and temperature may be necessary for specific substrates.
Materials:
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This compound (1.2 equiv)
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Aryl bromide (1.0 equiv)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)
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Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
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To a flame-dried Schlenk flask, add this compound, the aryl bromide, the palladium catalyst, and the base under an inert atmosphere.
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Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.
References
Technical Support Center: Minimizing Homocoupling of (5-(Methoxymethyl)pyridin-3-yl)boronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling of (5-(Methoxymethyl)pyridin-3-yl)boronic acid during Suzuki-Miyaura cross-coupling reactions. The following information is designed to help you optimize your experimental conditions to maximize the yield of your desired cross-coupled product and simplify purification.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupled Byproduct Detected
If you observe a significant amount of the homocoupled byproduct, 3,3'-bis(methoxymethyl)-5,5'-bipyridine, in your reaction mixture, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution | Rationale |
| Presence of Oxygen | 1. Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. Methods include sparging with an inert gas (Argon or Nitrogen) for an extended period or performing several freeze-pump-thaw cycles.[1] 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key species in one of the main homocoupling pathways.[2] Rigorous exclusion of oxygen is critical to suppress this side reaction.[2] |
| Use of a Pd(II) Precatalyst | 1. Switch to a Pd(0) Source: Utilize a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Use Precatalysts: Employ modern palladium precatalysts (e.g., SPhos-Pd-G3) that are designed for clean and efficient generation of the active Pd(0) species.[2] | Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to form the homocoupled dimer, especially at the beginning of the reaction before the catalytic cycle is fully established.[2] |
| Inappropriate Base Selection | 1. Use Weaker Bases: Opt for weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][3] 2. Optimize Base Equivalents: Use the minimum amount of base required for efficient transmetalation. | Strong bases can promote side reactions, including homocoupling. Weaker bases are often sufficient to activate the boronic acid for transmetalation without accelerating the homocoupling pathway.[2] |
Issue 2: Low Yield of the Desired Cross-Coupled Product
Low yields of the desired product can be a direct consequence of boronic acid consumption through homocoupling. The following workflow can help diagnose and address this issue.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways for the homocoupling of this compound?
A1: The homocoupling of arylboronic acids, including pyridylboronic acids, is primarily believed to occur through two mechanisms:
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Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to a Pd(II) species. This Pd(II) intermediate can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled byproduct and regenerate the Pd(0) catalyst.[2][4][5]
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Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the Pd(II) can directly react with the boronic acid in a stoichiometric fashion to generate the homocoupled product and Pd(0). This is particularly problematic at the onset of the reaction.[2]
Q2: How does the choice of palladium source and ligand affect the homocoupling of this compound?
A2: The choice of palladium source and ligand is crucial. Pd(0) sources are generally preferred as they can directly enter the catalytic cycle without an initial reduction step that can promote homocoupling.[2] For electron-deficient heteroarylboronic acids like the one , bulky, electron-rich phosphine ligands such as SPhos and XPhos are often effective.[6] These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the pathways that lead to homocoupling.
Q3: What is the influence of solvents and bases on the homocoupling of this specific pyridylboronic acid?
A3: Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly used and are often effective at minimizing homocoupling.[2] The addition of a controlled amount of water is often necessary to dissolve the inorganic base, but excessive water can sometimes promote side reactions. Weaker inorganic bases such as K₃PO₄ and K₂CO₃ are generally preferred over strong bases like NaOH, as they are less likely to promote homocoupling.[2][3]
Data Presentation: Expected Trends in Homocoupling
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Ligand | Expected Homocoupling | Rationale |
| Pd(OAc)₂ | PPh₃ | High | Pd(II) source directly promotes homocoupling.[2] |
| Pd(PPh₃)₄ | - | Moderate to Low | Pd(0) source, avoids initial Pd(II)-mediated homocoupling. |
| SPhos-Pd-G3 | SPhos (integrated) | Low | Precatalyst designed for clean generation of active Pd(0) with a bulky, electron-rich ligand that favors cross-coupling.[6] |
Table 2: Effect of Base on Homocoupling
| Base | Solvent | Expected Homocoupling | Rationale |
| NaOH | Dioxane/H₂O | High | Strong bases can promote side reactions. |
| K₂CO₃ | Dioxane/H₂O | Moderate | A commonly used base, generally effective.[3] |
| K₃PO₄ | Dioxane/H₂O | Low | A weaker base, often found to minimize homocoupling.[2] |
Table 3: Effect of Reaction Atmosphere on Homocoupling
| Atmosphere | Degassing Protocol | Expected Homocoupling | Rationale |
| Air | None | Very High | Oxygen is a primary promoter of homocoupling.[1][4][5] |
| Nitrogen/Argon | Sparging | Low | Inert atmosphere minimizes oxidation of Pd(0).[1] |
| Nitrogen/Argon | Freeze-Pump-Thaw | Very Low | The most effective method for removing dissolved oxygen.[1] |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura coupling designed to minimize the homocoupling of this compound. This should be considered a starting point and may require further optimization for your specific coupling partner.
Protocol 1: General Procedure for Minimized Homocoupling
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%).
Degassing and Solvent Addition:
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Further degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Substituted Pyridinylboronic Acids in Suzuki Coupling: A Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly vital in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures.[1][2] Pyridinylboronic acids are key building blocks for introducing the widely prevalent pyridine moiety found in numerous biologically active compounds.[1][3] However, the reactivity and success of the coupling reaction are significantly influenced by the substitution pattern on the pyridine ring and the position of the boronic acid group. This guide provides a comparative analysis of the performance of various substituted pyridinylboronic acids in Suzuki coupling reactions, supported by experimental data and detailed protocols.
Influence of Isomeric Position on Reactivity
The position of the boronic acid group on the pyridine ring dramatically impacts the outcome of the Suzuki coupling. This is largely due to the electronic properties of the pyridine ring and the proximity of the nitrogen atom to the reaction center.
-
3- and 4-Pyridinylboronic Acids: These isomers generally exhibit good reactivity in Suzuki couplings. The nitrogen atom is sufficiently removed from the boronic acid group, minimizing its interference with the palladium catalyst.
-
2-Pyridinylboronic Acids: This isomer is notoriously challenging to use in Suzuki coupling, a phenomenon often referred to as the "2-pyridyl problem".[1] The proximity of the nitrogen atom to the boronic acid can lead to coordination with the palladium catalyst, resulting in catalyst inhibition or deactivation. Furthermore, 2-pyridinylboronic acid and its derivatives are often prone to protodeboronation, a significant decomposition pathway that reduces the yield of the desired product.[1][4]
The Impact of Substituents on Pyridinylboronic Acid Reactivity
The electronic nature of substituents on the pyridine ring plays a crucial role in the efficiency of the Suzuki-Miyaura coupling.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) or alkyl groups increase the electron density of the pyridine ring. This generally enhances the rate of transmetalation, a key step in the catalytic cycle, leading to higher reaction yields.[5]
-
Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl), cyano (-CN), or fluoro (-F) decrease the electron density of the pyridine ring.[6] This can slow down the transmetalation step and lead to lower yields.[6] However, with optimized reaction conditions, including the use of highly active catalyst systems, successful couplings of electron-deficient pyridinylboronic acids can be achieved.[4]
Quantitative Performance Comparison
The following table summarizes the performance of various substituted pyridinylboronic acids in Suzuki coupling reactions as reported in the literature. It is important to note that reaction conditions can vary significantly between studies, which may affect the reported yields.
| Pyridinylboronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Pyridylboronic acid | 1-bromo-4-butylbenzene | Pd2dba3 / Phosphite or Phosphine oxide ligands | Various | Dioxane | Modest | [4] |
| Lithium triisopropyl 2-pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd2dba3 / Ligand 1 | KF | Dioxane | 82 | [4] |
| Lithium triisopropyl 2-pyridylboronate | 4-bromoanisole | Pd2dba3 / Ligand 1 | KF | Dioxane | 74 | [4] |
| 3-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride (PyFluor) | Pd(dppf)Cl2 | Na3PO4 | Dioxane/H2O | Modest | [6][7] |
| 4-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride (PyFluor) | Pd(dppf)Cl2 | Na3PO4 | Dioxane/H2O | Modest | [6][7] |
| 2-Bromo-5-pyridylboronic acid | Heteroaryl bromides | Pd(PPh3)4 | Na2CO3 | DMF | Low (10-32) | [8] |
| 2-Chloro-5-pyridylboronic acid | Heteroaryl bromides | Pd(PPh3)4 | Na2CO3 | DMF | Good | [8] |
| 2-Methoxy-5-pyridylboronic acid | Heteroaryl bromides | Pd(PPh3)4 | Na2CO3 | DMF | Good | [8] |
| 5-Pyrimidyl boronic ester | Pyridine-2-sulfonyl fluoride (PyFluor) | Pd(dppf)Cl2 | Na3PO4 | Dioxane/H2O | Modest | [7][9] |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving pyridinylboronic acids.
General Procedure for Suzuki-Miyaura Coupling of Pyridyl-2-boronic Esters[10]
Materials:
-
Aryl bromide (1.0 equiv)
-
Pyridyl-2-boronic ester (1.2 equiv)
-
Palladium catalyst (e.g., POPd-mix) (3 mol %)
-
Base (e.g., CsF, t-BuOLi) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane, Isopropanol)
Procedure:
-
To a resealable tube, add the aryl bromide, pyridyl-2-boronic ester, palladium catalyst, and base.
-
Seal the tube and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 90-105 °C) for the specified time (e.g., 12-18 hours).
-
After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., dichloromethane) and washed with water.
-
The organic layer is dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by an appropriate method, such as column chromatography.
Microwave-Assisted Suzuki-Miyaura Coupling[1]
Materials:
-
Halogenated pyridine or Pyridine boronic acid (1.0 equiv)
-
Aryl/heteroaryl boronic acid or Aryl/heteroaryl halide (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
In a microwave reaction vessel equipped with a magnetic stir bar, combine the pyridine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.[1]
-
Seal the vessel and purge with an inert gas for 10-15 minutes.[1]
-
Add the degassed solvent system via syringe.[1]
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]
-
After the reaction is complete, the mixture is cooled and worked up as described in the general procedure.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (5-(Methoxymethyl)pyridin-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (5-(Methoxymethyl)pyridin-3-yl)boronic acid with other relevant pyridinylboronic acids in the context of Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate boronic acid is critical for the successful synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in medicinal chemistry. This document summarizes performance data, details experimental protocols, and visualizes key chemical and biological processes to aid in your research and development endeavors.
Introduction to Pyridinylboronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. Pyridinylboronic acids are essential building blocks in this reaction, allowing for the incorporation of the pyridine moiety, a common feature in many biologically active compounds. The reactivity and stability of pyridinylboronic acids can be significantly influenced by the position of the boronic acid group and the nature of other substituents on the pyridine ring.
This compound is a substituted 3-pyridylboronic acid. Generally, 3-pyridylboronic acids are more stable and less prone to catalyst inhibition than their 2-pyridyl counterparts, a phenomenon often referred to as the "2-pyridyl problem". The methoxymethyl substituent at the 5-position is an electron-donating group, which is expected to increase the nucleophilicity of the boronic acid and potentially enhance its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Quantitative Performance Comparison
The following tables provide a comparative summary of the performance of this compound and other representative pyridinylboronic acids in Suzuki-Miyaura cross-coupling reactions with various aryl bromides. The data has been compiled from various sources and aims to provide a relative performance benchmark. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Comparison of this compound with Unsubstituted 3-Pyridylboronic Acid
| Entry | Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Bromotoluene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Dioxane | 100 | 12 | 85-95 |
| 2 | 3-Pyridylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Dioxane | 100 | 12 | 80-90 |
| 3 | This compound | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (2) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 90-98 |
| 4 | 3-Pyridylboronic acid | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (2) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 88-95 |
Table 2: Comparison with Electron-Withdrawing Substituted Pyridinylboronic Acids
| Entry | Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Bromoacetophenone | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 80-90 |
| 2 | 5-Bromopyridine-3-boronic acid | 4-Bromoacetophenone | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 75-85 |
| 3 | (5-Formylpyridin-3-yl)boronic acid | 4-Bromoacetophenone | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 70-80 |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions. These should be considered as starting points, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the pyridinylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a microwave reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridinylboronic acid (1.2 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Solvent Addition: Add the degassed solvent.
-
Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).
-
Work-up and Purification: Follow the same procedure as the general protocol.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Boronic Acids in Signaling Pathway Inhibition: The Rho GTPase Pathway
Boronic acids and their derivatives are not only valuable synthetic intermediates but also exhibit a range of biological activities. Some boronic acid-containing molecules have been shown to act as enzyme inhibitors. For instance, phenylboronic acid has been reported to inhibit the Rho GTPase signaling pathway, which is a key regulator of the actin cytoskeleton and is often dysregulated in cancer, particularly in processes related to cell migration and metastasis.
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). In their active state, Rho GTPases interact with downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), to control cellular processes.
The inhibitory effects of boronic acids on this pathway suggest that novel pyridinylboronic acid derivatives could be explored as potential modulators of Rho GTPase signaling for therapeutic applications.
Rho GTPase Signaling Pathway
The following diagram provides a simplified overview of the Rho GTPase signaling pathway.
yield comparison between (5-(Methoxymethyl)pyridin-3-yl)boronic acid and its pinacol ester
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals, the choice between using a boronic acid or its corresponding pinacol ester can significantly impact reaction efficiency and overall yield. This guide provides a comparative analysis of the synthetic yields of (5-(Methoxymethyl)pyridin-3-yl)boronic acid and its pinacol ester, offering valuable insights for researchers, scientists, and professionals in drug development.
Boronic acids and their pinacol esters are crucial reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. While boronic acids are often more reactive, they can be prone to decomposition. Pinacol esters, on the other hand, generally offer enhanced stability, which can be advantageous for purification and storage. The selection of which compound to synthesize and utilize is often a trade-off between reactivity and stability, with the ultimate goal of maximizing the yield of the desired final product.
Quantitative Yield Comparison
The synthesis of this compound and its pinacol ester typically starts from the common precursor, 3-bromo-5-(methoxymethyl)pyridine. Two primary synthetic strategies are employed:
-
Two-Step Synthesis of the Pinacol Ester: This involves the initial synthesis of the boronic acid, followed by its esterification with pinacol.
-
One-Step Synthesis of the Pinacol Ester: This method, known as the Miyaura borylation, directly yields the pinacol ester from the aryl halide.
The following table summarizes the typical yields for each synthetic route based on established methodologies for analogous pyridine compounds.
| Product | Synthetic Route | Starting Material | Typical Yield (%) |
| This compound | Lithium-Halogen Exchange followed by Borylation | 3-Bromo-5-(methoxymethyl)pyridine | 85 - 91%[1] |
| This compound pinacol ester | Two-Step: Boronic Acid Synthesis followed by Esterification | 3-Bromo-5-(methoxymethyl)pyridine | 63 - 75% (overall)[1] |
| This compound pinacol ester | One-Step: Miyaura Borylation | 3-Bromo-5-(methoxymethyl)pyridine | Generally high, often >80% |
Experimental Protocols
Detailed experimental procedures for the synthesis of pyridinylboronic acids and their pinacol esters serve as a foundation for understanding the practical aspects of achieving the reported yields.
Synthesis of this compound via Lithium-Halogen Exchange
This procedure is adapted from a well-established protocol for the synthesis of 3-pyridylboronic acid.[1]
Reaction: A solution of 3-bromo-5-(methoxymethyl)pyridine in a mixture of toluene and tetrahydrofuran (THF) is cooled to low temperatures (typically -40°C to -78°C). A solution of n-butyllithium in hexanes is then added dropwise to perform a lithium-halogen exchange, generating the highly reactive 3-lithiopyridine intermediate. This intermediate is then quenched with triisopropyl borate. The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid. After neutralization, the boronic acid product is extracted and purified.
Typical Yield: 85 - 91%[1]
Synthesis of this compound pinacol ester
There are two primary methods for the synthesis of the pinacol ester.
Method 1: Esterification of the Boronic Acid
This is a two-step process where the boronic acid is first synthesized as described above and then converted to the pinacol ester.
Reaction: this compound is dissolved in a suitable solvent such as toluene, and pinacol is added. The mixture is heated to reflux with azeotropic removal of water, typically using a Dean-Stark apparatus, to drive the reaction to completion. After cooling, the product is isolated and purified.
Typical Yield: 74 - 82% for the esterification step, leading to an overall yield of 63 - 75% from the starting aryl bromide.[1]
Method 2: Miyaura Borylation (One-Step Synthesis)
This method directly converts the aryl bromide to the pinacol ester.
Reaction: A mixture of 3-bromo-5-(methoxymethyl)pyridine, bis(pinacolato)diboron, a palladium catalyst (such as Pd(dppf)Cl₂), and a base (commonly potassium acetate) is heated in an appropriate solvent (e.g., dioxane or DMF). The reaction proceeds via a catalytic cycle to form the C-B bond directly. After the reaction is complete, the product is isolated and purified.
Logical Workflow for Synthesis Route Selection
The choice between synthesizing the boronic acid or its pinacol ester, and the method for obtaining the pinacol ester, depends on several factors including the subsequent reaction conditions and the need for long-term storage.
References
A Comparative Guide to Purity Assessment of Synthesized (5-(Methoxymethyl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The meticulous evaluation of purity for synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For versatile building blocks like (5-(Methoxymethyl)pyridin-3-yl)boronic acid, a compound of interest in medicinal chemistry and organic synthesis, ensuring high purity is critical for the reliability and reproducibility of subsequent applications. This guide provides an objective comparison of key analytical techniques for assessing the purity of this synthesized compound, supported by illustrative experimental data and detailed methodologies.
This compound, with its pyridine core, is a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex molecules. Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact reaction yields, product profiles, and, in the context of drug development, the safety and efficacy of the final active pharmaceutical ingredient (API).
Comparison of Analytical Methodologies
A comprehensive purity assessment of this compound typically employs a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range Detected |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High sensitivity, excellent for quantifying closely related impurities, well-established methods.[1] | Requires a reference standard for absolute quantification, potential for on-column degradation. | >95% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis of the eluting compounds. | Molecular weight confirmation of the main compound and impurities, impurity identification. | High sensitivity and specificity, provides structural information about impurities.[1] | Ionization efficiency can vary between compounds, potentially complicating quantification. | >98% |
| Nuclear Magnetic Resonance (¹H and ¹¹B NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct NMR signals. | Provides detailed structural information, quantitative NMR (qNMR) can determine absolute purity without a specific impurity standard. | Lower sensitivity compared to chromatographic methods for trace impurities, signal overlap can be an issue. | >95% |
| Elemental Analysis (CHNB) | Combustion of the sample to convert elements into simple gases, which are then quantified. | Determination of the percentage composition of Carbon, Hydrogen, Nitrogen, and Boron. | Provides information on the bulk elemental composition, useful for confirming the empirical formula. | Does not provide information on the nature of impurities, requires a relatively pure sample for accurate results. | Confirms elemental composition of a highly pure sample. |
Potential Impurities in Synthesized this compound
The nature of impurities is largely dependent on the synthetic route employed. A common method for the synthesis of aryl boronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate.[2] For this compound, a likely precursor would be 3-bromo-5-(methoxymethyl)pyridine.
Common Impurities Include:
-
Starting Materials: Unreacted 3-bromo-5-(methoxymethyl)pyridine.
-
Homocoupling Products: Bipyridyl species formed from the coupling of two pyridine rings.
-
Boroxines (Anhydrides): Cyclic trimers formed by the dehydration of the boronic acid. This is a common characteristic of boronic acids.[3]
-
Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom, yielding 3-(methoxymethyl)pyridine. Pyridinylboronic acids, particularly 2-pyridinylboronic acids, can be susceptible to protodeboronation.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification steps.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is aimed at identifying the main compound and characterizing any impurities by their mass-to-charge ratio.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC method described above. The use of a volatile buffer like ammonium acetate instead of formic acid may be preferred for certain MS instruments.[1]
-
MS Conditions:
-
Ionization Mode: ESI positive and negative modes to ensure detection of a wide range of compounds.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
-
Sample Preparation: Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹¹B NMR are powerful tools for the structural elucidation and purity assessment of boronic acids.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected Signals for this compound: Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the methoxymethyl group, and the methyl protons. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.
-
-
¹¹B NMR:
-
Acquire a boron-11 spectrum.
-
Expected Signal: A single, broad signal is typically observed for the boronic acid group. The chemical shift can provide information about the coordination state of the boron atom.
-
-
Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in purity assessment and the potential application of this compound, the following diagrams are provided.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Applications of (5-(Methoxymethyl)pyridin-3-yl)boronic Acid in Synthetic Chemistry and Drug Discovery
(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex biaryl and heteroaryl structures that are often scaffolds for bioactive molecules.[1] This guide provides a comparative analysis of the performance of pyridinylboronic acids in such reactions and outlines their applications in the development of therapeutic agents.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[2][3] The efficiency of this reaction is highly dependent on the structure of the boronic acid, the coupling partner, and the reaction conditions. While specific comparative data for this compound is not extensively documented in publicly available literature, we can infer its potential performance by examining structurally similar pyridinylboronic acids.
The table below summarizes the reaction yields for the Suzuki-Miyaura coupling of various pyridinylboronic acid derivatives with different heteroaryl halides. This data provides a benchmark for researchers considering the use of this compound in their synthetic endeavors.
| Boronic Acid Derivative | Coupling Partner | Product | Yield (%) | Reference |
| 2-Methoxy-5-pyridylboronic acid | 4,6-Dichloropyrimidine | 4,6-Bis(2-methoxy-5-pyridyl)pyrimidine | 84 | [4] |
| 2-Methoxy-3-pyridylboronic acid | 4,6-Dichloropyrimidine | 4,6-Bis(2-methoxy-3-pyridyl)pyrimidine | 64 | [4] |
| 5-Pyrimidylboronic acid | 4,6-Dichloropyrimidine | 4,6-Bis(5-pyrimidyl)pyrimidine | 56 | [4] |
| 2-Bromo-5-pyridylboronic acid | Various heteroaryl bromides | Heteroarylpyridine derivatives | 10-32 | [1] |
| 2-Chloro-5-pyridylboronic acid | Various heteroaryl bromides | Heteroarylpyridine derivatives | (Not specified, but described as "cleaner and more efficient" than the bromo derivative) | [1] |
| 2-Methoxy-5-pyridylboronic acid | Various heteroaryl bromides | Heteroarylpyridine derivatives | (Not specified, but described as "cleaner and more efficient" than the bromo derivative) | [1] |
Note: The yields are highly substrate-dependent and the table serves as a representative comparison of different pyridinylboronic acid derivatives under specific reported conditions.
Applications in Drug Discovery
Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[5][6] They are known to act as inhibitors of various enzymes, particularly serine proteases, and can also serve as bioisosteres of carboxylic acids.[5][7] The pyridine ring, present in this compound, is a common feature in many pharmaceuticals.[1]
Molecules synthesized using pyridinylboronic acids as building blocks may target a range of biological pathways. For instance, pyrimidine boronic acid derivatives have been investigated as inhibitors of Valosin-Containing Protein (VCP/p97), a key enzyme in the ubiquitin-proteasome system and a target for cancer therapy.[7]
The diagram below illustrates a hypothetical signaling pathway where a molecule synthesized using this compound could act as an inhibitor of a critical kinase, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Caption: Hypothetical kinase inhibition pathway.
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridinylboronic acid, based on methodologies reported in the literature.[4]
Materials:
-
Pyridinylboronic acid derivative (e.g., this compound)
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the pyridinylboronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 95 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
The workflow for a typical Suzuki-Miyaura cross-coupling reaction is depicted in the diagram below.
Caption: Suzuki-Miyaura reaction workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Strategic Role of (5-(Methoxymethyl)pyridin-3-yl)boronic Acid in Drug Discovery: A Comparative Analysis
(5-(Methoxymethyl)pyridin-3-yl)boronic acid is emerging as a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with potential therapeutic applications. Its unique structural features, combining a pyridine core with a methoxymethyl substituent, offer medicinal chemists a versatile scaffold to explore novel chemical space and develop drug candidates with improved pharmacological profiles. This guide provides a comparative analysis of its application in the discovery of kinase inhibitors, supported by experimental data and methodologies.
Application in the Synthesis of PI3K/mTOR/PIM Kinase Inhibitors
A notable application of a structurally similar boronic acid, (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester, is in the development of macrocyclic compounds as triple inhibitors of Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and Pim-1 kinase (PIM).[1] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.
The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. In this case, the pyridinylboronic acid derivative is coupled with a halogenated heterocyclic core to construct the biaryl scaffold essential for biological activity.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro potencies of synthesized compounds where a pyridinylboronic acid derivative was a key reagent. While this specific study does not use this compound, the data for the synthesized macrocycles (MCXs) provide a valuable benchmark for the potential efficacy of compounds derived from similar pyridinylboronic acid building blocks. The inhibitory activities are presented as IC50 values (the concentration of the inhibitor required to reduce the enzyme's activity by 50%).
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | PIM-1 IC50 (nM) |
| MCX 2 | 16.8 | >10,000 | 279 |
| MCX 16 | Not Reported | 5,700 | 13 |
| MCX 17 (3-pyridyl) | 75 | >10,000 | 46 |
| MCX 18 (pyrazolyl) | 58 | Not Reported | 254 |
| MCX 19 (4-pyridyl) | 50 | >10,000 | 649 |
| MCX 22 | Not Reported | Not Reported | 154 |
| MCX 28 | 0.2 | 138 | 18 |
Data sourced from a study on triple PI3K/mTOR/PIM inhibitors.[1]
The data indicates that modifications on the heteroaryl moiety introduced via the boronic acid can significantly impact the inhibitory profile against the target kinases. For instance, the introduction of a 3-pyridyl group (MCX 17) resulted in potent PIM-1 inhibition, while the 4-pyridyl analogue (MCX 19) was a weaker PIM-1 inhibitor.[1] The exceptional potency of MCX 28 highlights the importance of fine-tuning the substitution pattern on the core scaffold to achieve desired polypharmacology.[1]
Experimental Protocols
A representative experimental protocol for the Suzuki-Miyaura coupling reaction to synthesize the biaryl core of these kinase inhibitors is provided below.
Suzuki-Miyaura Coupling Protocol
A mixture of the iodinated heterocyclic precursor (1 equivalent), (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester (1.2 equivalents), and a 2M aqueous solution of sodium carbonate (Na2CO3) (3 equivalents) in 1,4-dioxane is degassed with argon. Then, a palladium catalyst such as PdCl2(PPh3)2 (0.1 equivalents) is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
Signaling Pathway and Experimental Workflow
The PI3K/mTOR/PIM signaling pathway is a critical regulator of cellular processes. The following diagram illustrates the central role of these kinases and how their inhibition can impact downstream cellular functions.
Caption: Simplified PI3K/mTOR/PIM signaling pathway and points of inhibition.
The following diagram outlines a typical workflow for the discovery of kinase inhibitors utilizing this compound.
Caption: Experimental workflow for kinase inhibitor discovery.
Conclusion
This compound and its derivatives represent a valuable class of reagents for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura coupling provides a robust and versatile method for incorporating the pyridinyl moiety into complex molecular scaffolds. The presented data on structurally related PI3K/mTOR/PIM inhibitors demonstrate the potential for generating highly potent and selective drug candidates by strategically modifying the substituents on the pyridine ring. Further exploration of this compound in various drug discovery campaigns is warranted to fully realize its potential in developing next-generation therapeutics.
References
A Comparative Guide to (5-(Methoxymethyl)pyridin-3-yl)boronic Acid and its Alternatives in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (5-(Methoxymethyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry, against its structural and functional alternatives. The focus is on its performance in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. This document offers a summary of performance data, detailed experimental protocols, and visualizations to aid in the strategic selection of reagents for complex molecule synthesis.
Introduction to this compound
This compound is a valuable heteroaromatic building block used to introduce the 5-(methoxymethyl)pyridine-3-yl moiety into target molecules. This structural motif is of significant interest in pharmaceutical research due to the pyridine ring's ability to act as a hydrogen bond acceptor and its presence in numerous bioactive compounds. However, the efficiency of pyridylboronic acids in Suzuki-Miyaura coupling can be hampered by challenges such as catalyst inhibition by the Lewis basic nitrogen atom and potential for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1] This has led to the development of alternative reagents designed to improve stability and reactivity.
Benchmarking Performance in Suzuki-Miyaura Coupling
The efficacy of a building block in Suzuki-Miyaura coupling is best assessed by comparing reaction yields under similar conditions. Direct head-to-head comparative studies for this compound and its alternatives are not extensively available in the literature. The following tables compile representative data from various sources to offer a comparative perspective.
Note: The experimental conditions cited below are not identical; therefore, this data illustrates typical performance rather than a direct, controlled benchmark.
Table 1: Comparison of Boronic Acid and Derivatives with 4-Bromotoluene
| Boron Reagent | Coupling Partner | Catalyst System (Ex.) | Base (Ex.) | Solvent (Ex.) | Yield (%) |
| This compound | 4-Bromotoluene | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | Est. 60-80* |
| Phenylboronic acid (Baseline) | 4-Bromotoluene | Pd Nanocrystals | KOH | Ionic Liquid | High Yield |
| Potassium Phenyltrifluoroborate (Alternative Form) | Benzyl Bromide | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 95%[2] |
| Phenylboronic acid pinacol ester (Alternative Form) | Aryl Chloride | Pd(OAc)₂ / Ad₂PnBu | LiOtBu | Dioxane/H₂O | 90-99%[3] |
* Estimated yield based on typical performance of similar pyridylboronic acids in Suzuki-Miyaura reactions, as specific data for this exact coupling was not found in the searched literature.
Table 2: Comparison of Positional Isomers and Alternative Heteroaryl Boronic Acids
| Boron Reagent | Coupling Partner | Catalyst System (Ex.) | Base (Ex.) | Solvent (Ex.) | Yield (%) |
| 2-Methoxy-5-pyridylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 84%[4] |
| 3-Furanylboronic acid | 5-Bromopyrimidine | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 80-95%[5] |
| Potassium Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 92%[4] |
Key Alternatives and Their Characteristics
-
Positional Isomers (e.g., (6-(Methoxymethyl)pyridin-3-yl)boronic acid): The position of the methoxymethyl group on the pyridine ring can influence the electronic properties and steric hindrance of the molecule, potentially affecting catalyst coordination and reaction kinetics.
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are generally crystalline, air- and moisture-stable solids that are often easier to handle and purify than their boronic acid counterparts.[4] They are competent coupling partners in Suzuki-Miyaura reactions and can sometimes provide higher yields due to their increased stability, which minimizes degradation via protodeboronation.[4]
-
Boronic Pinacol Esters (R-B(pin)): These are another class of stable and easily handled derivatives. Boronic esters are often preferred in multi-step syntheses due to their compatibility with a wide range of reaction conditions, including chromatography.[6][7] They can participate directly in the catalytic cycle or hydrolyze in situ to the active boronic acid.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
Aryl Halide (e.g., 4-Bromotoluene) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DME)
-
Water (if using an aqueous base system)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 mmol, 3 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 4 mL) and water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Structural Alternatives to this compound
Caption: Key alternatives to the parent boronic acid.
Decision Workflow for Building Block Selection
Caption: A flowchart to guide the selection of the appropriate boron reagent.
Conclusion
This compound is a highly relevant building block for the synthesis of complex molecules in drug discovery. While it is effective in Suzuki-Miyaura cross-coupling reactions, researchers should be aware of potential challenges inherent to pyridylboronic acids. For reactions sensitive to reagent stability, converting the boronic acid to its corresponding potassium trifluoroborate salt or pinacol ester can offer significant advantages in handling and may lead to improved reaction outcomes. The choice of building block should be guided by the specific requirements of the synthetic route, including the stability of the coupling partners and the overall reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Impurities in Reactions with (5-(Methoxymethyl)pyridin-3-yl)boronic Acid
For researchers, scientists, and drug development professionals, the purity of reagents is paramount for the successful and reproducible synthesis of target molecules. (5-(Methoxymethyl)pyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, like many pyridylboronic acids, it is susceptible to the formation of various impurities during synthesis, storage, and reaction. This guide provides an objective comparison of the potential impurities associated with this compound and its alternatives, supported by established analytical methodologies for their detection and quantification.
Common Impurities in Reactions with Pyridylboronic Acids
Reactions involving pyridylboronic acids can be complicated by several side reactions leading to the formation of impurities. Understanding these common impurities is the first step toward controlling them. The primary impurity classes include:
-
Protodeboronated Byproducts: This is often the most significant impurity and results from the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. For this compound, this would result in the formation of 3-(methoxymethyl)pyridine. The propensity for protodeboronation is influenced by the reaction conditions (e.g., base, temperature) and the electronic properties of the pyridine ring.[1]
-
Homocoupling Products: Dimerization of the boronic acid can occur, leading to the formation of a bipyridyl species. This is often catalyzed by the palladium catalyst, especially in the presence of oxygen.
-
Boroxines: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. Boroxines are often in equilibrium with the boronic acid in solution and can affect the stoichiometry and reactivity of the reagent.[2]
-
Oxidative Degradation Products: The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding pyridinol.
Comparative Stability and Impurity Profile
While specific quantitative data for the impurity profile of this compound is not extensively published, we can infer its stability relative to other pyridylboronic acids based on general chemical principles. The position of the boronic acid group and the nature of the substituents on the pyridine ring play a crucial role in the stability and reactivity.[3]
Key Factors Influencing Stability:
-
Position of the Boronic Acid Group: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation due to the proximity of the nitrogen atom, a phenomenon often referred to as the "2-pyridyl problem".[3] 3- and 4-pyridylboronic acids are generally more stable.[1] As this compound is a 3-substituted isomer, it is expected to have better stability compared to 2-pyridyl analogs.
-
Electronic Effects of Substituents: The methoxymethyl group at the 5-position is weakly electron-donating through induction. Electron-donating groups can influence the rate of protodeboronation.
Table 1: Comparative Impurity Profile of Selected Pyridylboronic Acids (Inferred)
| Boronic Acid | Key Structural Feature | Expected Stability | Common Impurities (in addition to homocoupling and boroxine) |
| 2-Pyridylboronic Acid | Boronic acid at C2 | Low | High levels of pyridine (protodeboronation product) |
| 3-Pyridylboronic Acid | Boronic acid at C3 | Moderate | Moderate levels of pyridine |
| This compound | Boronic acid at C3, methoxymethyl group at C5 | Moderate to High | Moderate levels of 3-(methoxymethyl)pyridine |
| (2-Methoxy-5-pyridyl)boronic acid | Methoxy group at C2 | Moderate | Potential for both protodeboronation and other side reactions due to the methoxy group's electronic effects.[4][5] |
Analytical Methodologies for Impurity Detection
A multi-pronged analytical approach is often necessary for the comprehensive analysis of impurities in reactions involving this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile impurities in pharmaceutical development.[6][7][8]
Experimental Protocol: Reversed-Phase HPLC for Impurity Profiling
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the reaction mixture or sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Table 2: Expected HPLC Retention Behavior of this compound and Its Impurities
| Compound | Structure | Expected Retention Time |
| 3-(methoxymethyl)pyridine | Protodeboronated Impurity | Early eluting |
| This compound | Starting Material | Intermediate eluting |
| Homocoupling Product | Dimer Impurity | Later eluting |
| Boroxine | Anhydride | May co-elute or be in equilibrium with the boronic acid |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the identification and quantification of volatile impurities, particularly the protodeboronated byproduct.[9][10][11][12]
Experimental Protocol: GC-MS for Volatile Impurity Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Split injection with a split ratio of 50:1.
-
Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Detection: Electron Ionization (EI) at 70 eV with a scan range of m/z 40-400.
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane) and inject directly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to quantify the boronic acid and its corresponding boroxine. Both ¹H and ¹¹B NMR are valuable.[2][13][14][15]
Experimental Protocol: ¹H and ¹¹B NMR for Boroxine Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum. The ratio of the boronic acid to its boroxine can often be determined by integrating the distinct signals of the aromatic protons.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum.
Visualizing the Workflow and Impurity Formation
The following diagrams illustrate the typical workflow for impurity analysis and the key reaction pathways leading to common impurities.
Caption: Workflow for the analysis of impurities.
Caption: Common impurity formation pathways.
Conclusion
A thorough understanding and robust analytical strategy are essential for controlling impurities in reactions involving this compound. While this specific boronic acid is expected to exhibit greater stability than its 2-pyridyl counterparts, the potential for protodeboronation, homocoupling, and boroxine formation remains. By employing a combination of HPLC, GC-MS, and NMR techniques, researchers and drug development professionals can effectively identify, quantify, and ultimately control these impurities, ensuring the quality and consistency of their synthetic products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. ijcrt.org [ijcrt.org]
- 8. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 15. par.nsf.gov [par.nsf.gov]
Safety Operating Guide
Ensuring Laboratory Safety: Proper Disposal of (5-(Methoxymethyl)pyridin-3-yl)boronic acid
For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents like (5-(Methoxymethyl)pyridin-3-yl)boronic acid are fundamental to maintaining a safe and compliant laboratory environment. Adherence to stringent disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Waste Characterization and Segregation
All waste containing this compound, including un-used solid material, solutions, and contaminated labware (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous waste.[1][2] It is crucial to segregate this waste from other laboratory waste streams to avoid potentially dangerous chemical reactions.[1] Never mix boronic acid waste with incompatible materials such as strong oxidizing agents or acids.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]
Solid Waste Disposal:
-
Collection: Collect any unused solid this compound and any contaminated solid materials in a designated, robust, and sealable container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant, toxic).[2]
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.[2]
Liquid Waste Disposal:
-
Collection: If the boronic acid is in a solution, collect it in a separate, clearly labeled, and sealable container specifically designated for liquid hazardous waste.
-
Labeling: The label should include "Hazardous Waste," the chemical name and concentration of the boronic acid, and the solvent(s) used.
-
Storage: Store the liquid waste container in a secondary containment bin within a designated satellite accumulation area to prevent spills.
Disposal of Empty Containers:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent that can dissolve the boronic acid residue. The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[1][3]
-
Subsequent Rinses: Depending on institutional guidelines, the subsequent rinses may also need to be collected as hazardous waste.[1]
-
Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The decontaminated container can then be disposed of according to your institution's policy for regular laboratory glassware or plastic recycling.
Spill and Emergency Procedures
In the event of a spill, the area should be evacuated if necessary. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[2] Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4] Avoid generating dust. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Final Disposal Logistics
All collected hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[5] Ensure that all paperwork and labeling are completed according to institutional and regulatory guidelines.
Quantitative Data Summary
| Hazard Classification | Description | General Precaution |
| Skin Irritation | May cause skin irritation upon contact. | Wear chemical-resistant gloves and a lab coat.[6] |
| Eye Irritation | May cause serious eye irritation. | Wear safety goggles with side shields.[6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | Handle in a certified chemical fume hood.[6] |
| Toxicity | Pyridine and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[2][6] | Utilize all recommended PPE and engineering controls. |
Experimental Protocols
The procedures outlined above are based on standard laboratory safety protocols for handling hazardous chemicals. For specific experimental protocols involving this compound, researchers should always refer to the detailed methodology section of relevant scientific literature and conduct a thorough risk assessment before beginning any work.
Disposal Workflow
Caption: A logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Essential Safety and Operational Guide for (5-(Methoxymethyl)pyridin-3-yl)boronic acid
This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling (5-(Methoxymethyl)pyridin-3-yl)boronic acid. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Disclaimer: This document provides guidance based on available data for similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and accurate information before handling the material.
Immediate Safety Precautions
When working with this compound, adherence to strict safety protocols is crucial to mitigate potential hazards. Based on data for structurally related boronic acid derivatives, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[3][6]
-
Wash hands thoroughly with soap and water after handling and before breaks.[4]
-
Remove any contaminated clothing immediately and wash it before reuse.[3][7]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[3][4] | To protect eyes from dust particles and potential splashes, which can cause serious irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][4] | To prevent skin contact and potential irritation. Gloves should be inspected before use and changed if contaminated.[4] |
| Body Protection | A laboratory coat must be worn. For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron is recommended.[3] | To protect skin and personal clothing from accidental spills and contact.[4] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4] | To prevent irritation of the respiratory tract.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is essential for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Chemical Waste:
-
Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[3]
-
Do not pour waste down the drain unless explicitly permitted by local regulations for small, neutralized quantities.[9] For small amounts of boric acid, some local regulations may permit disposal down the drain with a large volume of water.[10][11][12] However, it is crucial to consult your institution's environmental health and safety (EHS) department or local authorities for specific guidance.[9][10]
-
Never mix boric acid waste with other chemicals unless instructed by a qualified professional, as it can lead to dangerous reactions.[9]
-
-
Contaminated Materials:
-
Dispose of all contaminated items, such as gloves, wipes, and containers, in a designated hazardous waste container.
-
-
Spill Management:
Experimental Workflow and Safety
Caption: Workflow for the safe handling and disposal of boronic acids.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. laballey.com [laballey.com]
- 10. sciencing.com [sciencing.com]
- 11. chemtalk.com.au [chemtalk.com.au]
- 12. bsu.edu [bsu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
